Antiflammin 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C46H77N13O15S |
|---|---|
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 |
InChI Key |
MSFJEXCKZQTGKA-KSALCKNPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CN=CN1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)N |
Origin of Product |
United States |
Foundational & Exploratory
Antiflammin-2 in Macrophages: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammin-2 (AF-2) is a nonapeptide with the sequence HDMNKVLDL, derived from a region of high homology between uteroglobin and lipocortin-1 (also known as Annexin A1).[1] As a mimetic of Annexin A1 (AnxA1), AF-2 exhibits potent anti-inflammatory and pro-resolving properties.[2][3] Macrophages, key players in the initiation, propagation, and resolution of inflammation, are a primary target for AF-2. This technical guide provides an in-depth exploration of the molecular mechanisms through which Antiflammin-2 modulates macrophage function, focusing on its core signaling pathways and functional outcomes.
Core Mechanism of Action: FPR2/ALX Receptor Activation
The primary mechanism of action for Antiflammin-2 in macrophages is initiated by its binding to and activation of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[4][5][6] FPR2/ALX is a G-protein coupled receptor (GPCR) expressed on the surface of macrophages and other myeloid cells.[4][7][8] Binding of AF-2 to this receptor triggers a conformational change, leading to the activation of intracellular signaling cascades that ultimately shift the macrophage phenotype from a pro-inflammatory to a pro-resolving state.[5][9]
Figure 1: Initial binding and activation of FPR2/ALX by Antiflammin-2.
Intracellular Signaling Pathways
Activation of the FPR2/ALX receptor by Antiflammin-2 initiates a cascade of intracellular events. While the complete network is complex, key pathways have been identified, primarily through studies of the parent molecule, AnxA1.
AMPK Activation and Macrophage Polarization
A crucial discovery is that the AnxA1/FPR2/ALX axis is a potent activator of AMP-activated protein kinase (AMPK) in macrophages.[5][9] AMPK is a central regulator of cellular energy homeostasis and metabolism that also plays a critical role in promoting the resolution of inflammation. Activation of AMPK by AF-2 is the key trigger for skewing macrophages from a pro-inflammatory M1 phenotype towards a pro-reparative M2 phenotype.[5][9] This phenotypic switch is fundamental to the anti-inflammatory effects of AF-2.
Modulation of MAPK and NF-κB Signaling
The pro-inflammatory activity of macrophages is largely driven by the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[10][11][12]
-
MAPK Pathway: The MAPK family, including ERK1/2, p38, and JNK, regulates the production of inflammatory mediators.[13][14] While direct inhibition of ERK1/2 phosphorylation by AF-2 was observed in receptor-expressing HEK-293 cells, its effect within macrophages is likely a downstream consequence of M2 polarization, which is associated with the dampening of sustained pro-inflammatory MAPK signaling.[4][5]
-
NF-κB Pathway: NF-κB is a master transcriptional regulator of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[12][15] The induction of an M2 phenotype by AF-2 is expected to suppress the canonical NF-κB activation pathway, thereby reducing the expression of these key inflammatory cytokines.[16]
Figure 2: Overview of Antiflammin-2 signaling cascade in macrophages.
Functional Outcomes in Macrophages
The activation of FPR2/ALX by Antiflammin-2 culminates in several key functional changes in macrophages, driving the resolution of inflammation.
Macrophage Polarization: The M1 to M2 Shift
The most significant outcome of AF-2 signaling in macrophages is the promotion of polarization towards the M2, or "alternatively activated," phenotype. This contrasts with the M1, or "classically activated," phenotype that dominates during the initial pro-inflammatory phase.
| Feature | M1 Macrophage (Pro-inflammatory) | M2 Macrophage (Pro-resolving) |
| Inducing Stimuli | LPS, IFN-γ | IL-4, IL-13, IL-10, Glucocorticoids, Antiflammin-2 |
| Key Transcription Factors | STAT1, NF-κB, IRF5 | STAT6, STAT3, IRF4, PPARγ |
| Surface Markers | High CD86, MHC-II | High CD206 (Mannose Receptor), CD163 |
| Secreted Cytokines | TNF-α, IL-1β, IL-6, IL-12, IL-23 | IL-10, TGF-β |
| Primary Functions | Pathogen killing, antigen presentation, inflammation | Inflammation resolution, efferocytosis, tissue repair, angiogenesis |
Table 1: Comparison of M1 and M2 Macrophage Phenotypes.
Modulation of Cytokine Production
A direct consequence of M2 polarization is a shift in the cytokine secretome. AF-2 treatment is expected to suppress the production of pro-inflammatory cytokines while enhancing the release of anti-inflammatory mediators.
| Cytokine | Expected Change with AF-2 | Function |
| TNF-α | ↓↓↓ | Key initiator of the inflammatory cascade |
| IL-6 | ↓↓ | Pro-inflammatory cytokine with systemic effects |
| IL-1β | ↓↓ | Potent pyrogen and inflammatory mediator |
| IL-10 | ↑↑↑ | Potent anti-inflammatory and immunosuppressive cytokine |
| TGF-β | ↑↑ | Involved in tissue repair and immune suppression |
Table 2: Predicted quantitative effects of Antiflammin-2 on macrophage cytokine production. The number of arrows indicates the expected magnitude of the effect.
Enhanced Phagocytosis of Apoptotic Cells (Efferocytosis)
A hallmark of inflammation resolution is the efficient and non-inflammatory clearance of apoptotic cells, a process known as efferocytosis. AF-2, acting through FPR2/ALX, significantly enhances the capacity of macrophages to phagocytose apoptotic cells.[17] This process is critical for preventing secondary necrosis and the release of damage-associated molecular patterns (DAMPs) that would otherwise perpetuate inflammation.[18] Furthermore, the act of efferocytosis itself reinforces the M2 phenotype, creating a positive feedback loop that promotes tissue repair.[19][20][21]
Experimental Protocols
The following protocols provide detailed methodologies for investigating the mechanism of action of Antiflammin-2 in a laboratory setting using the murine macrophage-like cell line, RAW 264.7.
Figure 3: General experimental workflow for studying Antiflammin-2 effects.
Protocol 1: Western Blot Analysis of MAPK (ERK1/2) Phosphorylation
Objective: To determine if AF-2 modulates LPS-induced ERK1/2 phosphorylation in macrophages.
-
Cell Culture: Seed RAW 264.7 macrophages in 6-well plates at a density of 1x10^6 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free DMEM for 2-4 hours to reduce basal kinase activity.
-
Pre-treatment: Pre-treat cells with varying concentrations of Antiflammin-2 (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., sterile PBS).
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) at 100 ng/mL for 15-30 minutes. Include an unstimulated control group.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Analysis: Quantify band intensities using densitometry software. Express p-ERK1/2 levels relative to total ERK1/2.
Protocol 2: Cytokine Quantification by ELISA
Objective: To quantify the effect of AF-2 on the production of pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokines.
-
Cell Culture: Seed RAW 264.7 macrophages in 24-well plates at 2.5x10^5 cells/well and allow to adhere overnight.
-
Pre-treatment: Pre-treat cells with Antiflammin-2 (e.g., 1 µM) for 1 hour.
-
Stimulation: Stimulate cells with LPS (100 ng/mL) for 12-24 hours.
-
Supernatant Collection: Collect the culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.
-
ELISA: Perform sandwich ELISAs for mouse TNF-α and mouse IL-10 according to the manufacturer's instructions.
-
Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples (pg/mL). Compare the cytokine levels between different treatment groups.
Protocol 3: Macrophage Polarization Assay by qPCR
Objective: To assess the effect of AF-2 on the expression of M1 (iNOS) and M2 (Arg1) marker genes.
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 2, using 6-well plates.
-
RNA Extraction: After 24 hours of stimulation, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using SYBR Green master mix and primers specific for mouse Nos2 (iNOS), Arg1 (Arginase-1), and a housekeeping gene (e.g., Actb or Gapdh).
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the LPS-only control.
Protocol 4: Phagocytosis of Apoptotic Cells (Efferocytosis) Assay
Objective: To determine if AF-2 enhances the phagocytic capacity of macrophages for apoptotic cells.
-
Induce Apoptosis: Induce apoptosis in a target cell line (e.g., Jurkat T cells) by UV irradiation or treatment with staurosporine. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Label Apoptotic Cells: Label the apoptotic cells with a fluorescent dye (e.g., pHrodo Red or CFSE) according to the manufacturer's protocol.
-
Macrophage Treatment: Seed RAW 264.7 macrophages on glass coverslips in a 24-well plate. Treat with Antiflammin-2 (1 µM) for 1-2 hours.
-
Co-culture: Add the labeled apoptotic cells to the macrophages at a ratio of 5:1 (apoptotic cells:macrophages) and co-culture for 1-2 hours at 37°C.
-
Remove Non-ingested Cells: Gently wash the wells multiple times with cold PBS to remove any apoptotic cells that have not been engulfed.
-
Fix and Stain: Fix the macrophages with 4% paraformaldehyde. If required, stain macrophage membranes with a different colored dye (e.g., WGA-Alexa Fluor 488).
-
Imaging and Analysis:
-
Image the coverslips using fluorescence microscopy.
-
Quantify phagocytosis by calculating a phagocytic index: (number of macrophages containing apoptotic cells / total number of macrophages) x 100.
-
Alternatively, the assay can be performed in suspension and analyzed by flow cytometry.
-
Conclusion
Antiflammin-2 exerts its potent anti-inflammatory effects on macrophages primarily by activating the FPR2/ALX receptor. This initiates an AMPK-dependent signaling cascade that drives macrophage polarization towards a pro-resolving M2 phenotype. The functional consequences of this phenotypic switch are a dampened production of pro-inflammatory mediators, an increased secretion of anti-inflammatory cytokines, and an enhanced capacity for the clearance of apoptotic cells. This multi-faceted mechanism makes Antiflammin-2 and the FPR2/ALX signaling axis a highly attractive target for the development of novel therapeutics aimed at promoting the resolution of inflammation in a wide range of diseases.
References
- 1. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin A1 drives macrophage skewing to accelerate muscle regeneration through AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The annexin A1/FPR2 signaling axis expands alveolar macrophages, limits viral replication, and attenuates pathogenesis in the murine influenza A virus infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FPR1, as a Potential Biomarker of Diagnosis and Infliximab Therapy Responses for Crohn’s Disease, is Related to Disease Activity, Inflammation and Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin A1 drives macrophage skewing to accelerate muscle regeneration through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of short chain fatty acids in IFN-gamma-stimulated RAW 264.7 murine macrophage cells: involvement of NF-kappaB and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Antioxidant and Anti-Inflammatory Effects in RAW264.7 Macrophages of Malvidin, a Major Red Wine Polyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Macrophage activation induces formation of the anti-inflammatory lipid cholesteryl-nitrolinoleate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of Apoptotic Cell Clearance During Resolution of Inflammation [frontiersin.org]
- 18. Antiinflammatory effects of apoptotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phagocytosis of apoptotic cells by macrophages induces novel signaling events leading to cytokine-independent survival and inhibition of proliferation: activation of Akt and inhibition of extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Phagocytosis of Apoptotic Cells in Resolution of Inflammation [frontiersin.org]
- 21. Phagocytosis of Apoptotic Cells in Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Antiflammin 2 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiflammin 2 is a synthetic nonapeptide with recognized anti-inflammatory properties. Its mechanism of action, while not entirely elucidated, is known to be multifaceted, primarily involving the modulation of key inflammatory signaling cascades. This technical guide provides an in-depth exploration of the this compound signaling pathway, consolidating current knowledge on its receptor interactions, downstream effector activation, and its impact on crucial inflammatory processes. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of the signaling network to aid researchers and drug development professionals in further investigating and potentially harnessing the therapeutic potential of this compound.
Introduction to this compound
This compound is a synthetic peptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu. It corresponds to a region of high similarity between uteroglobin and lipocortin 1 (also known as Annexin A1), proteins known for their anti-inflammatory and phospholipase A2 (PLA2) inhibitory activities. While initially investigated for its potential to directly inhibit PLA2, subsequent research has revealed a more complex signaling mechanism primarily initiated through its interaction with a specific cell surface receptor.
The Core Signaling Pathway: FPRL-1/ALX Receptor Activation
The primary cellular receptor for this compound is the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as FPR2/ALX.[1][2] This G protein-coupled receptor (GPCR) is expressed on various immune cells, including neutrophils and monocytes, and plays a crucial role in modulating inflammatory responses.
Upon binding to FPRL-1, this compound initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins. This event triggers a downstream signaling cascade culminating in the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2]
References
Unraveling the Anti-inflammatory Mechanism of Antiflammin 2: A Technical Guide on its Interaction with Phospholipase A2 Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antiflammin 2, a nonapeptide derived from the N-terminal of lipocortin-1 (Annexin A1), has been a subject of extensive research due to its anti-inflammatory properties. Initially, its mechanism of action was attributed to the direct inhibition of phospholipase A2 (PLA2), a key enzyme in the arachidonic acid cascade that leads to the production of pro-inflammatory mediators. However, subsequent research has challenged this hypothesis, revealing a more complex and nuanced mechanism of action. This technical guide provides an in-depth analysis of the relationship between this compound and PLA2 activation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. The current scientific consensus points towards an indirect modulation of inflammatory pathways, primarily through the activation of the formyl peptide receptor like-1 (FPRL-1) and the regulation of leukocyte adhesion molecules, rather than direct enzymatic inhibition of PLA2.
The Phospholipase A2 and Arachidonic Acid Cascade: A Primer
Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory response. They catalyze the hydrolysis of the sn-2 position of membrane glycerophospholipids, releasing arachidonic acid (AA). Once released, AA is metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) pathway: Leads to the synthesis of prostaglandins (PGs) and thromboxanes (TXs), which are involved in inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) pathway: Results in the production of leukotrienes (LTs) and lipoxins (LXs), which are potent chemoattractants and mediators of vascular permeability and bronchoconstriction.
Given its central role in initiating this cascade, PLA2 has been a prime target for the development of anti-inflammatory therapeutics.
Revisiting the Mechanism of Action of this compound
The Initial Hypothesis: Direct PLA2 Inhibition
Antiflammins are synthetic peptides with sequence homology to proteins known to inhibit phospholipase A2. This led to the initial hypothesis that this compound exerts its anti-inflammatory effects by directly binding to and inhibiting PLA2, thereby preventing the release of arachidonic acid.
Evidence Challenging Direct PLA2 Inhibition
A growing body of evidence has contested the direct PLA2 inhibition model. Several key findings include:
-
Lack of in vitro Inhibition: Studies using purified human synovial fluid PLA2 (HSF-PLA2) showed no inhibitory activity by this compound, even at concentrations as high as 50 µM.
-
Ineffectiveness Against Exogenous PLA2: In vivo models of inflammation induced by the administration of exogenous snake venom PLA2 were not inhibited by this compound. This suggests that this compound does not inhibit the enzyme itself or the enzyme-substrate interaction.
-
No Effect on Arachidonic Acid Mobilization: this compound was found to be unable to significantly reduce arachidonic acid mobilization in murine fibroblasts or peritoneal macrophages stimulated with phorbol esters or calcium ionophores.
These findings strongly indicate that the in vivo anti-inflammatory effects of this compound are not directly related to the inhibition of PLA2 activity.
Alternative Mechanisms of Action: The Current Understanding
The focus of research has shifted towards alternative mechanisms to explain the anti-inflammatory properties of this compound.
A pivotal discovery was the identification of this compound as an agonist for the formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in modulating inflammation. This compound competes for binding to FPRL-1 and its activation triggers downstream signaling events, such as the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2). This interaction provides a plausible mechanism for the anti-inflammatory actions of this compound.
This compound has been shown to modulate the expression of adhesion molecules on human leukocytes. It attenuates the activation-induced upregulation of L-selectin and the β2 integrin CD11b/CD18 on neutrophils. By downregulating these adhesion molecules, this compound can inhibit leukocyte trafficking to sites of inflammation, a critical step in the inflammatory cascade.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the biological activity of this compound. It is important to note the absence of a direct PLA2 inhibition IC50 value, which aligns with the current understanding of its mechanism of action.
| Target/Process | Parameter | Value | Cell/System | Reference(s) |
| Formyl Peptide Receptor Like-1 (FPRL-1) | EC50 | ~1 µM | HEK-293 cells expressing human FPRL-1 | |
| L-selectin and CD11/CD18 Expression | IC50 | 4-20 µmol/l | Human leukocytes | |
| Human Synovial Fluid PLA2 (HSF-PLA2) | Inhibition | No inhibition observed | Purified enzyme |
Key Experimental Methodologies
This section provides an overview of the key experimental protocols used to elucidate the mechanism of action of this compound.
General Phospholipase A2 (PLA2) Activity Assay (as a negative control experiment)
This protocol describes a general method to assess PLA2 activity, which has been used to demonstrate the lack of direct inhibition by this compound.
-
Principle: The assay measures the hydrolysis of a phospholipid substrate by PLA2. The release of a fatty acid is detected, often using a fluorescent or colorimetric probe.
-
Materials:
-
Purified PLA2 (e.g., from human synovial fluid, snake venom, or pancreas)
-
Phospholipid substrate (e.g., radiolabeled phosphatidylcholine or a fluorescently labeled phospholipid)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
This compound
-
Detection reagent (e.g., scintillant for radiolabeled assays, or a plate reader for fluorescent/colorimetric assays)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the phospholipid substrate.
-
Add this compound at various concentrations to the reaction mixture. A vehicle control (buffer only) and a positive control inhibitor should be included.
-
Pre-incubate the mixture for a defined period.
-
Initiate the reaction by adding the purified PLA2 enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction (e.g., by adding a chelating agent like EDTA if the enzyme is calcium-dependent).
-
Measure the amount of released fatty acid using the appropriate detection method.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
FPRL-1 Competitive Binding Assay
-
Principle: This assay measures the ability of this compound to compete with a radiolabeled or fluorescently labeled ligand for binding to the FPRL-1 receptor expressed on host cells.
-
Materials:
-
HEK-293 cells transfected to express human FPRL-1.
-
A labeled tracer ligand for FPRL-1 (e.g., [125I-Tyr]-Ac2-26, a peptide from Annexin A1).
-
This compound at a range of concentrations.
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Gamma counter or fluorescence plate reader.
-
-
Procedure:
-
Harvest the FPRL-1 expressing HEK-293 cells and prepare a cell suspension.
-
In a multi-well plate, add the cell suspension, the labeled tracer ligand at a fixed concentration, and varying concentrations of unlabeled this compound.
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free ligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound ligand.
-
Measure the radioactivity or fluorescence retained on the filters.
-
Plot the percentage of tracer binding against the concentration of this compound and determine the EC50 value.
-
Leukocyte Adhesion Molecule Expression Assay (Flow Cytometry)
-
Principle: This assay quantifies the expression of cell surface adhesion molecules (e.g., L-selectin, CD11b/CD18) on leukocytes using fluorescently labeled antibodies and flow cytometry.
-
Materials:
-
Isolated human leukocytes (e.g., neutrophils).
-
A leukocyte activator (e.g., platelet-activating factor or interleukin-8).
-
This compound at various concentrations.
-
Fluorescently conjugated monoclonal antibodies specific for L-selectin (CD62L) and CD11b or CD18.
-
Flow cytometer.
-
-
Procedure:
-
Pre-incubate the isolated leukocytes with different concentrations of this compound or a vehicle control.
-
Stimulate the cells with a leukocyte activator for a specific time.
-
Stain the cells with the fluorescently labeled antibodies against the adhesion molecules of interest.
-
Analyze the cells using a flow cytometer to
-
Antiflammin 2: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antiflammin 2 (AF-2) is a synthetic nonapeptide with potent anti-inflammatory properties. Its discovery stemmed from the identification of a region of high homology between two endogenous anti-inflammatory proteins: uteroglobin and annexin-A1. Initially thought to act via direct inhibition of phospholipase A2 (PLA2), subsequent research has revealed a more nuanced mechanism involving the activation of the formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor. This activation triggers a downstream signaling cascade that ultimately suppresses inflammatory responses, including neutrophil adhesion and migration. This technical guide provides an in-depth overview of the discovery, origin, and mechanism of action of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Discovery and Origin
This compound was first described as part of a group of synthetic peptides, termed "antiflammins," designed based on a region of significant amino acid sequence similarity between the anti-inflammatory proteins uteroglobin (also known as Clara cell 10-kDa protein or CC10) and lipocortin 1 (now known as annexin-A1).[1][2] The rationale was that this conserved region might be responsible for the anti-inflammatory effects of the parent proteins.[2]
This compound is a nonapeptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL).[3]
Amino Acid Sequence Alignment:
The following table illustrates the sequence homology between this compound and the corresponding regions in human uteroglobin and human annexin-A1.
| Peptide/Protein | Sequence |
| This compound | H D M N K V L D L |
| Human Uteroglobin | E I C P S F Q R V I E T L L M D T P S S Y E A A M E L F S P D Q D M R E A G A Q L K K L V D T L P Q K P R E S I I K L M E K I A Q S S L C N |
| Human Annexin-A1 | A M V S E F L K Q A W F I E N E E Q E Y V Q T V K S S K G G P G S A V S P Y P T F N P S S D V A A L H K A I M V K G V D E A T I I D I L T K R N N A Q R Q Q I K A A Y K Q S L E D I A E L S E T K G D V S T V I V I L L A D T R P A G D K Y T E Y H A K L K S P A D E M R E A G A Q L K K L V D T L P Q K P R E S I I K L M E K I A Q S S L C N |
Note: The homologous region in the parent proteins is highlighted.
Mechanism of Action
Initial hypotheses suggested that antiflammins exerted their anti-inflammatory effects by directly inhibiting phospholipase A2 (PLA2), a key enzyme in the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2] However, further studies revealed that this compound does not directly inhibit PLA2 activity.[4] Instead, its primary mechanism of action is the activation of the formyl peptide receptor-like 1 (FPRL-1), also known as FPR2/ALX.[5]
FPRL-1 is a G protein-coupled receptor expressed on various immune cells, including neutrophils and monocytes.[6] Upon binding of this compound, FPRL-1 initiates a downstream signaling cascade.
Signaling Pathway
The activation of FPRL-1 by this compound leads to the activation of heterotrimeric G-proteins. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium mobilized by IP3, activates protein kinase C (PKC). This cascade ultimately leads to the phosphorylation and activation of the mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][7][8] The activation of this pathway is associated with the modulation of cellular responses involved in inflammation, such as chemotaxis and adhesion.
Quantitative Data
The biological activity of this compound has been quantified in various in vitro and in vivo assays.
| Assay | Parameter | Value | Reference |
| FPRL-1 Binding Assay | EC50 | ~1 µM | [5] |
| Inhibition of Adhesion Molecule Expression | IC50 (L-selectin and CD11/CD18) | 4-20 µM | [9] |
| TPA-Induced Ear Edema | Inhibition | Dose-dependent | [4] |
| Carrageenan-Induced Paw Edema | Inhibition | Dose-dependent | [2] |
| Neutrophil Adhesion to Endothelial Cells | Inhibition | Significant reduction | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assays
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the FPRL-1 receptor.
Materials:
-
HEK-293 cells stably expressing human FPRL-1
-
[125I-Tyr]-Ac2-26 (radiolabeled tracer)
-
This compound
-
Binding buffer (e.g., PBS with 0.1% BSA)
-
Scintillation counter
Protocol:
-
Culture and harvest FPRL-1 expressing HEK-293 cells.
-
Resuspend cells in binding buffer to a concentration of 1-2 x 106 cells/mL.
-
In a 96-well plate, add 50 µL of cell suspension to each well.
-
Add 25 µL of varying concentrations of this compound (or vehicle control).
-
Add 25 µL of [125I-Tyr]-Ac2-26 to each well.
-
Incubate for 1 hour at 4°C with gentle agitation.
-
Harvest the cells onto filter mats using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the EC50 value for this compound.
This assay determines the effect of this compound on the phosphorylation of ERK1/2, a key downstream signaling molecule of the FPRL-1 pathway.
Materials:
-
FPRL-1 expressing cells (e.g., HEK-293 or neutrophils)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 5-15 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.
This assay mimics the physiological conditions of blood flow to assess the effect of this compound on neutrophil adhesion to endothelial cells.[11][12]
Materials:
-
Human umbilical vein endothelial cells (HUVECs)
-
Human neutrophils
-
This compound
-
Flow chamber system
-
Microscope with a camera
Protocol:
-
Culture HUVECs to confluence on a coverslip or in a flow chamber.
-
Activate HUVECs with an inflammatory stimulus (e.g., TNF-α) for 4-6 hours.
-
Isolate human neutrophils from fresh blood.
-
Pre-treat neutrophils with this compound or vehicle.
-
Assemble the flow chamber with the HUVEC monolayer.
-
Perfuse the neutrophil suspension through the chamber at a defined shear stress.
-
Record the number of adherent neutrophils in multiple fields of view over time.
-
Analyze the videos to quantify the number of firmly adhered neutrophils.
In Vivo Models
This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds.[2]
Materials:
-
Rodents (e.g., rats or mice)
-
1% Carrageenan solution in saline
-
This compound
-
Pletysmometer
Protocol:
-
Administer this compound (e.g., intraperitoneally or topically) or vehicle to the animals.
-
After a set pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition for the this compound-treated groups compared to the vehicle control group.
This model is used to assess the anti-inflammatory activity of topically applied agents.[4]
Materials:
-
Mice
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution in acetone
-
This compound solution
-
Biopsy punch
-
Analytical balance
Protocol:
-
Topically apply this compound or vehicle to the inner and outer surfaces of the right ear.
-
After a pre-treatment period (e.g., 30 minutes), apply TPA solution to the same ear.
-
After a set time (e.g., 4-6 hours), sacrifice the mice and take a standard-sized biopsy from both the treated (right) and untreated (left) ears.
-
Weigh the ear biopsies. The difference in weight between the right and left ear punches is a measure of the edema.
-
Calculate the percentage of edema inhibition in the this compound-treated groups.
Conclusion
This compound represents a significant development in the field of anti-inflammatory peptides. Its discovery, rooted in the principle of conserved functional domains within endogenous proteins, has led to a greater understanding of the complex mechanisms of inflammation resolution. The elucidation of its action through the FPRL-1 receptor, rather than direct enzyme inhibition, highlights the importance of receptor-mediated signaling in the control of inflammation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related peptides.
References
- 1. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 9. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiflammin-2 prevents HL-60 adhesion to endothelial cells and prostanoid production induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human neutrophil flow chamber adhesion assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Antiflammin-2: A Structural and Mechanistic Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antiflammin-2 is a nonapeptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL) that has garnered interest for its anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the structural and mechanistic aspects of Antiflammin-2, with a focus on its primary sequence, predicted three-dimensional structure, and its interaction with key signaling pathways. Despite its recognized biological activity, experimental data from techniques such as NMR spectroscopy, X-ray crystallography, and circular dichroism to definitively determine its structure are notably absent in the current scientific literature. This guide addresses this gap by presenting a computationally predicted model of Antiflammin-2 and delves into the established mechanisms of its anti-inflammatory effects, including its role as an agonist for the Formyl Peptide Receptor-Like 1 (FPRL-1). Detailed experimental protocols for key biological assays are also provided to facilitate further research and drug development efforts.
Primary Structure and Physicochemical Properties
Antiflammin-2 is a synthetic nonapeptide, meaning it is composed of nine amino acids.[3] Its sequence was identified based on homology with regions of the anti-inflammatory proteins uteroglobin and annexin-A1.[4] The primary structure and key physicochemical properties of Antiflammin-2 are summarized in the table below.
| Property | Value |
| Amino Acid Sequence | His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu |
| One-Letter Code | HDMNKVLDL |
| Molecular Formula | C46H77N13O15S |
| Molecular Weight | 1088.24 g/mol |
| CAS Number | 118850-72-9 |
Table 1: Primary Structure and Physicochemical Properties of Antiflammin-2.
Structural Analysis: A Field Ripe for Exploration
A thorough review of the existing scientific literature reveals a significant gap in the experimental structural analysis of Antiflammin-2. To date, no studies employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or circular dichroism spectroscopy have been published to elucidate its three-dimensional conformation or secondary structure elements (e.g., α-helices, β-sheets).
Computational Prediction of the 3D Structure
In the absence of experimental data, computational modeling offers a valuable tool for predicting the three-dimensional structure of peptides. Using the PEP-FOLD peptide structure prediction server, a plausible 3D model of Antiflammin-2 was generated.
Note on Predicted Structure: The following visualization and analysis are based on a de novo computational prediction. This model represents a theoretical conformation and has not been experimentally validated. It should be used as a preliminary guide for further investigation.
The predicted structure suggests that Antiflammin-2 is unlikely to form stable, canonical secondary structures like α-helices or β-sheets, which is common for short peptides in an aqueous environment. Its conformation is likely to be flexible and dynamic, existing as an ensemble of interconverting structures. The spatial arrangement of its amino acid side chains, however, is critical for its biological activity, particularly for its interaction with receptors like FPRL-1.
Mechanism of Action and Signaling Pathways
The anti-inflammatory effects of Antiflammin-2 are primarily attributed to its interaction with the Formyl Peptide Receptor-Like 1 (FPRL-1), a G-protein coupled receptor.[4] It is also suggested to have an inhibitory effect on phospholipase A2 (PLA2), although this mechanism is a subject of some debate in the literature.
Agonism of Formyl Peptide Receptor-Like 1 (FPRL-1)
Antiflammin-2 acts as an agonist at the FPRL-1 receptor.[4] This interaction initiates a signaling cascade that is believed to contribute to its anti-inflammatory effects. The binding of Antiflammin-2 to FPRL-1 has been shown to trigger the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2).[4] This pathway is known to be involved in modulating cellular responses to inflammation. The EC50 for Antiflammin-2 binding to FPRL-1 is approximately 1 μM.[4]
References
Antiflammin 2 and Annexin A1: A Technical Guide to Sequence Homology and Anti-Inflammatory Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the sequence homology between Antiflammin 2 and Annexin A1, detailing their shared anti-inflammatory signaling pathways and the experimental methodologies used to characterize their interaction.
Introduction: A Shared Anti-Inflammatory Axis
This compound is a synthetic nonapeptide that demonstrates significant anti-inflammatory properties. Its development was based on the sequence homology with uteroglobin and Annexin A1, a 37 kDa protein known for its role in the resolution of inflammation.[1][2][3] Both this compound and the N-terminal region of Annexin A1 exert their effects through a common receptor, the formyl peptide receptor-like 1 (FPRL1), also known as FPR2/ALX.[1][4] This shared mechanism of action makes the comparative analysis of these two molecules a critical area of research for the development of novel anti-inflammatory therapeutics.
Sequence Homology
This compound is a nine-amino-acid peptide with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL).[5][6] This sequence shares homology with a region within the N-terminal domain of Annexin A1. The N-terminal of human Annexin A1 is crucial for its anti-inflammatory activity, with the first 26 amino acids (Ac2-26) being a well-characterized active fragment.[7][8]
Table 1: Amino Acid Sequences
| Peptide/Protein Region | Sequence |
| This compound | H D M N K V L D L |
| Annexin A1 (Human, N-terminal) | A M V S E F L K Q A W F I E N E E Q E Y V Q T V K |
A direct alignment highlights the region of similarity that inspired the synthesis of this compound. While not identical, the physicochemical properties of the amino acids in the homologous regions are believed to contribute to their shared ability to bind and activate FPRL1.
Quantitative Analysis of Receptor Binding and Activity
The anti-inflammatory effects of both this compound and Annexin A1 are primarily mediated through their interaction with the G protein-coupled receptor, FPRL1.[1] Competitive binding assays and functional assays have been employed to quantify and compare their activity.
Table 2: Receptor Binding and Functional Activity Data
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | FPRL1 | Competitive Binding | EC50 | ~1 µM | [1] |
| This compound | FPRL1 | Neutrophil Adhesion Inhibition | IC50 | 4-20 µM | [9] |
| Annexin A1 (Ac2-26) | FPRL1 | Competitive Binding | - | Binds to FPRL1 | [10] |
| Annexin A1 (full-length) | FPRL1 | - | - | More potent than Ac2-26 | [4] |
Signaling Pathways
Upon binding to FPRL1, both this compound and Annexin A1 initiate a downstream signaling cascade that ultimately leads to the attenuation of the inflammatory response. A key pathway activated is the Extracellular signal-regulated kinase (ERK) / Mitogen-activated protein kinase (MAPK) pathway.[1][7] Activation of this pathway is a hallmark of FPRL1-mediated anti-inflammatory signaling.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [125I-Tyr]-Ac2-26) for binding to a receptor (FPRL1).
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human FPRL1 gene are cultured to confluency.
-
Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of the radiolabeled Annexin A1 peptide, [125I-Tyr]-Ac2-26, is added to the cell suspension.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete for binding to the FPRL1 receptors.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The cell-bound (bound) radioligand is separated from the unbound (free) radioligand in the supernatant, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[1]
Neutrophil Adhesion Assay
This assay measures the ability of a compound to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.
Detailed Methodology:
-
Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in multi-well plates until they form a confluent monolayer.
-
Activation: The endothelial cell monolayer is activated with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α), to induce the expression of adhesion molecules.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Treatment: The isolated neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.
-
Co-culture: The treated neutrophils are then added to the activated endothelial cell monolayer and incubated to allow for adhesion.
-
Washing: Non-adherent neutrophils are removed by gentle washing.
-
Quantification: The number of adherent neutrophils is quantified, for example, by microscopy after staining or by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Data Analysis: The percentage of adhesion inhibition is calculated by comparing the number of adherent neutrophils in the this compound-treated groups to the vehicle control group. This allows for the determination of the IC50 value.[9]
Conclusion
This compound demonstrates a clear sequence homology to the N-terminal region of Annexin A1, which translates to a shared mechanism of anti-inflammatory action through the FPRL1 receptor. The activation of the ERK/MAPK signaling pathway is a key event in mediating their inhibitory effects on neutrophil adhesion and the broader inflammatory cascade. The experimental protocols detailed herein provide a framework for the continued investigation and comparison of these and other novel anti-inflammatory peptides targeting this important therapeutic pathway. Further research focusing on obtaining directly comparable quantitative data will be crucial for elucidating the subtle differences in their pharmacological profiles and for guiding future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Annexin-A1: Therapeutic Potential in Microvascular Disease [frontiersin.org]
- 9. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formyl Peptide Receptors and Annexin A1: Complementary Mechanisms to Infliximab in Murine Experimental Colitis and Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Antiflammin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammin 2 is a synthetic nonapeptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu (HDMNKVLDL). It corresponds to a region of high homology between uteroglobin and lipocortin 1 and exhibits potent anti-inflammatory properties.[1][2] The mechanism of action of this compound is, at least in part, mediated through its interaction with the Formyl-Peptide Receptor Like 1 (FPRL-1), a G-protein coupled receptor involved in modulating inflammatory responses.[1][2] This document provides detailed protocols for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), its subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and characterization.
Data Summary
The following tables summarize representative quantitative data for the synthesis and characterization of this compound, based on typical yields and purity levels achieved for similar synthetic nonapeptides.
Table 1: Synthesis and Purification Yields
| Step | Parameter | Typical Value |
| Synthesis | Crude Peptide Yield | 70 - 85% |
| Purification | Purified Peptide Yield | 20 - 40% (of crude) |
| Overall | Overall Yield | 15 - 35% |
Table 2: Product Characterization
| Analysis Method | Parameter | Result |
| Analytical RP-HPLC | Purity | >98% |
| Mass Spectrometry | Theoretical Mass (Monoisotopic) | 1055.56 Da |
| Observed Mass | Consistent with theoretical mass | |
| UV-Vis Spectroscopy | Wavelength of Max Absorbance | ~214 nm (peptide bond) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin using the Fmoc/tBu strategy.
1.1. Resin Preparation:
-
Place Rink Amide resin (0.1 mmol scale) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
1.2. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat steps 1-3.
-
Wash the resin thoroughly with DMF (5 times).
1.3. Amino Acid Coupling (repeat for each amino acid in the sequence from C-terminus to N-terminus):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin solution should remain colorless). If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (3 times).
1.4. Final Fmoc Deprotection:
-
After coupling the final amino acid (Histidine), perform a final deprotection as described in section 1.2.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
-
Wash the peptide-resin with dichloromethane (DCM) (3 times).
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v). Due to the presence of a methionine residue, which is susceptible to oxidation, it is recommended to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Protocol 3: Purification by RP-HPLC
This protocol details the purification of the crude this compound peptide.
3.1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Buffer A (see below).
-
Filter the solution through a 0.45 µm syringe filter.
3.2. HPLC Conditions:
-
Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 15-20 mL/min.
-
Detection: 214 nm and 280 nm.
-
Gradient: A shallow gradient is recommended for optimal separation of closely eluting impurities. An example gradient is:
-
5-25% B over 10 minutes.
-
25-45% B over 40 minutes.
-
45-95% B over 5 minutes.
-
3.3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry.
-
Pool the fractions with the desired purity (>98%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Protocol 4: Peptide Quantification
The concentration of the purified this compound solution can be determined using UV-Vis spectroscopy by measuring the absorbance at 214 nm, which corresponds to the peptide bonds. A standard curve with a known concentration of a similar peptide can be used for accurate quantification.
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the Formyl-Peptide Receptor Like 1 (FPRL-1).[1][2] FPRL-1 is a G-protein coupled receptor (GPCR) that, upon ligand binding, initiates an intracellular signaling cascade. This leads to the activation of downstream effectors such as phospholipase C (PLC) and subsequent mobilization of intracellular calcium, as well as the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK1/2.[1][2][3] These signaling events ultimately modulate cellular responses involved in inflammation.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Antiflammin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammin 2 (AFX-2) is a synthetic nonapeptide (HDMNKVLDL) derived from the region of highest homology between uteroglobin and lipocortin-1 (also known as Annexin A1). It has demonstrated potent anti-inflammatory properties in various preclinical models. The primary mechanism of action of this compound is believed to be mediated through its interaction with the formyl peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor expressed on various immune cells, including macrophages and neutrophils. Activation of FPRL-1 by this compound initiates a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. This application note provides detailed protocols for in vitro cell-based assays to characterize the anti-inflammatory activity of this compound, focusing on its effects on macrophage activation and neutrophil adhesion.
Key Applications
-
Screening and characterization of the anti-inflammatory potential of this compound and its analogs.
-
Elucidation of the molecular mechanisms underlying the anti-inflammatory effects of this compound.
-
Quality control and batch-to-batch consistency assessment of synthesized this compound.
Data Presentation: Efficacy of this compound in Macrophage Activation
The following tables summarize representative quantitative data for the inhibitory effects of a hypothetical anti-inflammatory peptide, illustrating the expected outcomes from the protocols described below. These values are for illustrative purposes and actual results for this compound should be determined experimentally.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | % Inhibition of NO Production (Mean ± SD) |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 58.3 ± 4.2 |
| 25 | 75.1 ± 5.0 |
| 50 | 92.6 ± 3.8 |
| IC50 (µM) | ~12.5 |
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | % Inhibition of TNF-α (Mean ± SD) | % Inhibition of IL-6 (Mean ± SD) |
| 1 | 12.5 ± 1.8 | 10.3 ± 2.0 |
| 5 | 30.1 ± 2.9 | 28.7 ± 3.1 |
| 10 | 52.4 ± 3.7 | 49.8 ± 4.0 |
| 25 | 70.3 ± 4.5 | 68.9 ± 4.8 |
| 50 | 88.9 ± 3.9 | 85.4 ± 4.2 |
| IC50 (µM) | ~11.8 | ~13.2 |
Experimental Protocols
Protocol 1: Determination of Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the ability of this compound to inhibit the production of the pro-inflammatory mediators Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Griess Reagent System
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Cell scraper
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Harvest cells using a cell scraper and perform a cell count using a hemocytometer and Trypan Blue to assess viability.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile, endotoxin-free water or PBS.
-
Prepare serial dilutions of this compound in culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include a vehicle control (medium without this compound).
-
Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
-
Stimulation:
-
Prepare a 10 µg/mL solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to each well (except for the negative control wells) to achieve a final concentration of 1 µg/mL.
-
In the negative control wells, add 10 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Measurement of Nitric Oxide (NO) Production:
-
After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This involves the sequential addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
-
The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100.
-
-
Measurement of TNF-α and IL-6 Production:
-
Collect the remaining supernatant from the cell culture plate and store it at -80°C until use.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.
-
The percentage of cytokine inhibition is calculated as: [1 - (Concentration in treated group / Concentration in LPS control group)] x 100.
-
-
Cell Viability Assay (Optional but Recommended):
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or PrestoBlue™) on the cells after collecting the supernatant.
-
Protocol 2: Neutrophil Adhesion Assay
This assay evaluates the ability of this compound to inhibit the adhesion of neutrophils to a monolayer of endothelial cells, a critical step in the inflammatory response.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Human neutrophils (isolated from fresh human blood)
-
Ficoll-Paque PLUS
-
Calcein-AM fluorescent dye
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Endothelial Cell Culture:
-
Culture HUVECs in EGM-2 medium at 37°C and 5% CO₂.
-
Seed HUVECs into a 96-well black, clear-bottom plate and grow until a confluent monolayer is formed.
-
-
Activation of Endothelial Cells:
-
Treat the confluent HUVEC monolayer with 10 ng/mL of TNF-α for 4-6 hours to induce the expression of adhesion molecules.
-
Include non-activated control wells (treated with medium only).
-
-
Neutrophil Isolation and Labeling:
-
Isolate human neutrophils from fresh, heparinized blood using Ficoll-Paque density gradient centrifugation.
-
Label the isolated neutrophils with Calcein-AM dye according to the manufacturer's instructions. This will render the neutrophils fluorescent.
-
Resuspend the labeled neutrophils in an appropriate assay buffer.
-
-
Treatment and Adhesion:
-
Wash the activated HUVEC monolayer gently with PBS.
-
Pre-incubate the fluorescently labeled neutrophils with various concentrations of this compound for 30 minutes at 37°C.
-
Add the this compound-treated neutrophils to the HUVEC monolayer.
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Quantification of Adhesion:
-
After incubation, gently wash the wells with PBS to remove non-adherent neutrophils.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm).
-
The percentage of adhesion inhibition is calculated as: [1 - (Fluorescence of treated group / Fluorescence of TNF-α control group)] x 100.
-
Visualizations
Signaling Pathway of this compound in Macrophages
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Workflow for Macrophage Assay
Caption: Workflow for the in vitro macrophage-based inflammation assay.
Application Notes and Protocols for Antiflammin 2 Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Antiflammin 2 (AF-2), a nonapeptide with anti-inflammatory properties, in various murine models of inflammation. The protocols detailed below are based on established preclinical research and are intended to assist in the investigation of AF-2's therapeutic potential.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through its interaction with the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as the lipoxin A4 receptor (ALX).[1][2] Binding of this compound to this G protein-coupled receptor on immune cells, such as neutrophils, initiates a signaling cascade that ultimately suppresses inflammatory responses. A key downstream event is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] This activation of the FPRL-1 pathway by this compound leads to the inhibition of neutrophil adhesion to the endothelium and a reduction in the production of pro-inflammatory mediators like leukotriene B4 (LTB4).[1][2][3]
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in murine models of inflammation.
Table 1: Topical Administration of this compound in TPA-Induced Ear Edema in Mice
| Dose of this compound | Edema Inhibition (%) | Reduction in Plasma Leakage (%) | Reduction in Neutrophil Infiltration (MPO activity, %) | Reduction in LTB4 Levels (%) |
| Dose 1 (Specific concentration not available in literature) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Dose 2 (Specific concentration not available in literature) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| Dose 3 (Specific concentration not available in literature) | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
Note: While a dose-dependent effect has been established, specific concentrations and corresponding percentage inhibitions are not detailed in the available literature. Researchers should perform dose-response studies to determine the optimal concentration for their specific experimental conditions.
Table 2: Parenteral Administration of this compound in Carrageenan-Induced Paw Edema in Mice
| Route of Administration | Dose of this compound | Vehicle | Edema Inhibition (%) |
| Intraperitoneal (i.p.) | Data not available | Saline or PBS | Data not available |
| Intravenous (i.v.) | Data not available | Saline or PBS | Data not available |
Experimental Protocols
Protocol 1: Topical Administration of this compound in TPA-Induced Ear Edema
This protocol is designed to assess the anti-inflammatory effect of topically applied this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.
Materials:
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Vehicle for this compound (e.g., acetone, ethanol, or a suitable cream base)
-
Vehicle for TPA (typically acetone)
-
Male Swiss or BALB/c mice (6-8 weeks old)
-
Micropipettes
-
Ear punch biopsy tool (e.g., 4 mm diameter)
-
Analytical balance
-
Myeloperoxidase (MPO) assay kit
-
ELISA kit for Leukotriene B4 (LTB4)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the mice into the following groups (n=6-8 per group):
-
Group 1: Vehicle for this compound + Vehicle for TPA (Negative Control)
-
Group 2: Vehicle for this compound + TPA (Positive Control)
-
Group 3: Dexamethasone (positive therapeutic control) + TPA
-
Group 4-6: Increasing doses of this compound + TPA
-
-
This compound Application: Topically apply the designated dose of this compound or its vehicle to the inner and outer surfaces of the right ear of each mouse.
-
Induction of Inflammation: After a predetermined time (e.g., 30 minutes), topically apply a standard dose of TPA (e.g., 2.5 µg in 20 µL of acetone) to the same ear to induce inflammation.
-
Edema Measurement: At various time points after TPA application (e.g., 4, 6, and 24 hours), euthanize the mice and collect a 4 mm ear punch biopsy from both the treated (right) and untreated (left) ears. The difference in weight between the two biopsies is a measure of the edema.
-
Biochemical Analysis:
-
Myeloperoxidase (MPO) Activity: Homogenize the ear tissue and measure MPO activity as an indicator of neutrophil infiltration, following the instructions of a commercially available kit.
-
Leukotriene B4 (LTB4) Levels: Homogenize the ear tissue and determine the concentration of LTB4 using an ELISA kit.
-
Experimental Workflow:
Caption: Workflow for TPA-induced ear edema model.
Protocol 2: Parenteral Administration of this compound in Carrageenan-Induced Paw Edema
This protocol is a general framework for evaluating the systemic anti-inflammatory effects of this compound using the carrageenan-induced paw edema model.
Materials:
-
This compound
-
Lambda-Carrageenan
-
Vehicle for this compound (e.g., sterile saline or phosphate-buffered saline (PBS))
-
Male Wistar or Sprague-Dawley rats or Swiss albino mice
-
Plethysmometer or digital calipers
-
Syringes and needles for injection
Procedure:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign animals to the following groups (n=6-8 per group):
-
Group 1: Vehicle for this compound + Saline injection in paw (Negative Control)
-
Group 2: Vehicle for this compound + Carrageenan injection in paw (Positive Control)
-
Group 3: Indomethacin (positive therapeutic control) + Carrageenan
-
Group 4-6: Increasing doses of this compound + Carrageenan
-
-
This compound Administration: Administer the specified dose of this compound or its vehicle via the desired parenteral route (e.g., intraperitoneal or intravenous injection).
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes) following the treatment, induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the positive control group.
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema model.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Anti-inflammatory Effects of Antiflammin 2 on Cytokine Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammin 2 is a nonapeptide that has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to its interaction with the formyl peptide receptor like-1 (FPRL-1), a G protein-coupled receptor involved in modulating inflammatory responses. Activation of FPRL-1 by this compound is believed to initiate a signaling cascade that ultimately leads to the downregulation of pro-inflammatory cytokine production. This document provides detailed application notes and experimental protocols for quantifying the effects of this compound on the production of key inflammatory cytokines, namely Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).
Mechanism of Action: Signaling Pathway
This compound exerts its anti-inflammatory effects by binding to and activating the FPRL-1 receptor. This interaction triggers a downstream signaling cascade that interferes with the activation of pro-inflammatory transcription factors, such as NF-κB. By inhibiting these pathways, this compound effectively reduces the transcription and subsequent translation of genes encoding for pro-inflammatory cytokines.
Application of Antiflammin 2 in Arthritis Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammin 2 (AF2) is a nonapeptide (sequence: His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu) derived from a region of high homology between the anti-inflammatory proteins lipocortin-1 and uteroglobin. It has demonstrated potent anti-inflammatory properties in various experimental models, making it a valuable tool for investigating specific inflammatory pathways pertinent to arthritis. While initially hypothesized to act through direct inhibition of phospholipase A2 (PLA2), subsequent research indicates a more nuanced mechanism of action. Evidence suggests that AF2 does not directly inhibit purified PLA2 but rather modulates downstream inflammatory events, particularly those involving the 5-lipoxygenase (5-LOX) pathway and leukocyte trafficking.[1]
These characteristics position this compound as a specialized research tool for dissecting the roles of leukotriene B4 (LTB4) and neutrophil adhesion in the pathogenesis of inflammatory diseases like rheumatoid arthritis. This document provides detailed application notes and experimental protocols for utilizing AF2 in arthritis-related research.
Mechanism of Action in the Context of Arthritis
The anti-inflammatory effects of this compound appear to be multifaceted, focusing on the inhibition of key steps in the inflammatory cascade that are highly relevant to arthritis pathophysiology:
-
Inhibition of the 5-Lipoxygenase Pathway: In models of inflammation, AF2 has been shown to dose-dependently reduce the levels of Leukotriene B4 (LTB4), a potent lipid mediator derived from the 5-LOX pathway.[1] LTB4 is a powerful chemoattractant and activator of neutrophils, and its elevated levels are associated with several inflammatory diseases, including arthritis.[2] By reducing LTB4, AF2 helps to suppress a critical signal for leukocyte recruitment and activation at the site of inflammation. The effect of AF2 is specific to the 5-LOX pathway, as it does not appear to affect the cyclooxygenase (COX) pathway or the production of prostaglandins like PGE2.[1]
-
Modulation of Leukocyte Adhesion and Trafficking: A crucial event in arthritic inflammation is the migration of leukocytes, particularly neutrophils, from the bloodstream into the synovial tissue. This process is mediated by adhesion molecules on the surface of both leukocytes and endothelial cells.[3][4] this compound has been demonstrated to inhibit the adhesion of neutrophils to activated endothelial cells.[5][6] It achieves this by attenuating the activation-induced upregulation of CD11b/CD18 (Mac-1) integrins and the shedding of L-selectin on the neutrophil surface.[5][7] This action effectively disrupts the "firm adhesion" step of the leukocyte recruitment cascade, thereby reducing the influx of inflammatory cells into the joint.
Data Presentation: In Vivo and In Vitro Efficacy
The following tables summarize the quantitative effects of this compound in relevant experimental models.
Table 1: Effect of Topical this compound on TPA-Induced Ear Edema in Mice
| Parameter Measured | AF2 Dose (µ g/ear ) | % Inhibition | Reference |
| Edema | 100 | 45% | [1] |
| Plasma Leakage | 100 | 40% | [1] |
| Cell Influx (MPO) | 100 | 55% | [1] |
| Leukotriene B4 (LTB4) Levels | 100 | 60% | [1] |
Data adapted from a study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation, a model characterized by LTB4 production and neutrophil influx.[1]
Table 2: Effect of this compound on Leukocyte Adhesion Molecule Expression
| Parameter Measured | Activator | AF2 Concentration | IC50 Value | Reference |
| L-selectin Downregulation | PAF or IL-8 | 4-20 µmol/L | ~4-20 µmol/L | [5] |
| CD11/CD18 Upregulation | PAF or IL-8 | 4-20 µmol/L | ~4-20 µmol/L | [5] |
IC50 values represent the concentration of this compound required to achieve 50% inhibition of the activation-induced changes in adhesion molecule expression on human neutrophils.[5]
Visualizations: Signaling Pathways and Experimental Workflow
Experimental Protocols
Note: While this compound has not been extensively tested in chronic arthritis models like collagen-induced arthritis (CIA), the following acute inflammation protocols are highly relevant for studying its effects on LTB4-mediated and neutrophil-driven inflammation, which are key components of arthritic flare-ups.
Protocol 1: TPA-Induced Ear Edema in Mice
This model is useful for evaluating topically applied anti-inflammatory agents and is particularly sensitive to inhibitors of the 5-LOX pathway.[1]
Materials:
-
This compound (to be dissolved in a suitable vehicle, e.g., acetone)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) solution (e.g., 2.5 µg in 20 µL acetone)
-
Positive control: Indomethacin or another known anti-inflammatory agent
-
Vehicle control (e.g., acetone)
-
Male Swiss or BALB/c mice (20-25 g)
-
Micrometer or punch biopsy and precision scale
-
Myeloperoxidase (MPO) assay kit
-
LTB4 ELISA kit
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into treatment groups (n=6-8 per group): Vehicle Control, AF2 (various doses, e.g., 10, 30, 100 µ g/ear ), and Positive Control.
-
Treatment Application: Topically apply 10 µL of the test substance (Vehicle, AF2, or Positive Control) to the inner and 10 µL to the outer surface of the right ear. The left ear remains untreated as an internal control.
-
Inflammation Induction: After 30 minutes, topically apply 10 µL of TPA solution to the inner and 10 µL to the outer surface of the right ear of all mice.
-
Edema Measurement: At a peak time point (e.g., 6 hours post-TPA), measure the thickness of both ears using a digital micrometer. The degree of edema is the difference in thickness between the right and left ear.
-
Tissue Collection: Immediately after the final measurement, euthanize the mice. Collect a standard-sized ear punch (e.g., 6 mm diameter) from the right ear.
-
Biochemical Analysis:
-
Cellular Influx: Homogenize the ear tissue and determine neutrophil accumulation by measuring MPO activity according to the manufacturer's protocol.
-
LTB4 Levels: Homogenize the ear tissue in an appropriate buffer and measure LTB4 concentrations using a specific ELISA kit.
-
-
Data Analysis: Calculate the percentage inhibition of edema, MPO activity, and LTB4 levels for each treatment group relative to the vehicle control group.
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to assess the efficacy of systemically or locally administered anti-inflammatory drugs. The inflammatory response is biphasic, with the later phase (3-5 hours) being sensitive to inhibitors of prostaglandin synthesis and also involving neutrophil infiltration.[3]
Materials:
-
This compound (for intraperitoneal or subcutaneous injection)
-
1% (w/v) Lambda Carrageenan suspension in sterile saline
-
Positive control: Indomethacin (e.g., 5 mg/kg, i.p.)
-
Vehicle control (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Paw volume plethysmometer
Procedure:
-
Animal Acclimation & Baseline: Acclimate rats for one week. Before the experiment, measure the baseline volume of the right hind paw of each rat using the plethysmometer.
-
Grouping: Randomly divide rats into treatment groups (n=6-8 per group).
-
Treatment Administration: Administer this compound (various doses), Vehicle, or Positive Control via the desired route (e.g., intraperitoneal injection) 30-60 minutes before inducing inflammation.
-
Inflammation Induction: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[3]
-
Edema Measurement: Measure the paw volume at hourly intervals for up to 5 hours after the carrageenan injection.[3]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume from baseline for each rat at each time point. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle control group, typically at the 3-hour or 4-hour time point.
Protocol 3: In Vitro Neutrophil-Endothelial Cell Adhesion Assay
This assay directly measures the ability of this compound to interfere with the interaction between neutrophils and activated endothelial cells, a key step in inflammatory cell recruitment.[5][6][8]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a similar endothelial cell line (e.g., ECV304)[6]
-
Human neutrophils, freshly isolated from whole blood
-
This compound
-
Activating agent for endothelial cells: Lipopolysaccharide (LPS, 1 µg/mL) or TNF-α (10 ng/mL)
-
Activating agent for neutrophils: Platelet-activating factor (PAF, 1 µmol/L) or Interleukin-8 (IL-8, 10 nmol/L)
-
Fluorescent dye for labeling neutrophils (e.g., Calcein-AM)
-
Cell culture plates (96-well), media, and buffers
-
Fluorescence plate reader
Procedure:
-
Endothelial Cell Culture: Culture HUVECs to confluence in a 96-well plate.
-
Endothelial Activation: Treat the HUVEC monolayer with LPS or TNF-α for 4-6 hours to induce the expression of adhesion molecules like E-selectin and ICAM-1. Wash the cells to remove the stimulus.
-
Neutrophil Preparation: Isolate human neutrophils and label them with Calcein-AM according to the manufacturer's protocol. Resuspend in an appropriate buffer.
-
Neutrophil Treatment: Pre-incubate the labeled neutrophils with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Neutrophil Activation (Optional but recommended): Add an activating agent like PAF or IL-8 to the neutrophil suspension during the last 5-10 minutes of incubation to induce upregulation of integrins.
-
Co-culture: Add the treated neutrophils to the washed, activated HUVEC monolayer and incubate for 30 minutes at 37°C to allow adhesion.
-
Washing: Gently wash the wells multiple times with buffer to remove non-adherent neutrophils.
-
Quantification: Measure the fluorescence of the remaining adherent neutrophils in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of neutrophil adhesion for each condition and determine the inhibitory effect of this compound compared to the vehicle control.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Leukotriene B4 receptor BLT1 mediates early effector T cell recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukocyte trafficking between stromal compartments: lessons from rheumatoid arthritis. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]
- 4. Insights Into Leukocyte Trafficking in Inflammatory Arthritis – Imaging the Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiflammin-2 prevents HL-60 adhesion to endothelial cells and prostanoid production induced by lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative In vitro Assay to Measure Neutrophil Adhesion to Activated Primary Human Microvascular Endothelial Cells under Static Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Antiflammin 2-Induced ERK1/2 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammins are synthetic nonapeptides with potent anti-inflammatory properties.[1] Antiflammin 2, in particular, has been identified as an activator of the human Formyl-Peptide Receptor Like 1 (FPRL-1), a G-protein-coupled receptor involved in modulating inflammatory responses.[2] Activation of FPRL-1 by this compound initiates intracellular signaling cascades, one of which is the Ras-Raf-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4]
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of this pathway, and their activation is regulated by phosphorylation of specific threonine and tyrosine residues in their activation loop.[5][6] This phosphorylation event, catalyzed by the upstream kinase MEK, is a key indicator of receptor activation and downstream signaling.[6] Therefore, quantifying the levels of phosphorylated ERK1/2 (p-ERK1/2) is a standard method for assessing the bioactivity of compounds like this compound and elucidating their mechanism of action.[3]
These application notes provide a detailed protocol for measuring this compound-induced ERK1/2 phosphorylation in a cell-based assay using Western blotting, a widely accepted and robust technique for this purpose.[7][8]
This compound Signaling Pathway
This compound exerts its effects by binding to and activating the FPRL-1 receptor. This triggers a downstream signaling cascade that culminates in the phosphorylation and activation of ERK1/2. This pathway is a key target for anti-inflammatory drug development.[2][9]
Caption: this compound binds to FPRL-1, activating a cascade that leads to MEK-mediated ERK1/2 phosphorylation.
Experimental Protocol: Western Blot Analysis
This protocol details the steps for stimulating cells with this compound and quantifying the resulting change in ERK1/2 phosphorylation via Western blot.
Experimental Workflow Overview
The process begins with cell culture and treatment, followed by protein extraction, quantification, separation by size, transfer to a membrane, and finally, detection using specific antibodies.
Caption: Workflow for measuring ERK1/2 phosphorylation by Western blot.
I. Materials and Reagents
-
Cell Line: HEK-293 cells stably expressing human FPRL-1[2], or other suitable cell lines (e.g., RAW 264.7 macrophages).[10]
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]
-
This compound Peptide: Lyophilized powder, to be reconstituted in a suitable solvent (e.g., sterile water or PBS).
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Assay Reagent: Bradford or BCA kit.
-
SDS-PAGE Gels: 10% polyacrylamide gels.[11]
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (p44/42 MAPK) antibody.
-
Rabbit anti-total-ERK1/2 (p44/42 MAPK) antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.[7]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween 20 (TBST).[3][7]
-
TBST Buffer: 19 mM Tris-Cl, 137 mM NaCl, 0.1% Tween 20, pH 7.5.[7]
-
Stripping Buffer: Glycine 200 mM, 0.1% SDS, 1% Tween 20, pH 2.2.[7]
-
Chemiluminescent Substrate: ECL substrate.[11]
II. Cell Culture and Treatment
-
Cell Seeding: Seed cells in 6-well plates at an appropriate density to reach 80-90% confluency on the day of the experiment.[10] Culture at 37°C in a humidified 5% CO₂ incubator.
-
Serum Starvation: Once cells are confluent, replace the growth medium with a serum-free medium. Incubate for 12-24 hours. This step is crucial to minimize the basal level of ERK1/2 phosphorylation.[7]
-
This compound Stimulation: Prepare various concentrations of this compound in serum-free medium. Aspirate the starvation medium and treat the cells with the this compound solutions for a specified time (e.g., 2-15 minutes).[7] A time-course (e.g., 0, 2, 5, 10, 15 min) and dose-response experiment should be performed to determine optimal conditions. Include an untreated control (vehicle only).
III. Cell Lysis and Protein Quantification
-
Lysis: After treatment, immediately place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.[3]
-
Protein Extraction: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubation & Centrifugation: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the protein extract to a new tube.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
IV. Western Blotting
-
Sample Preparation: Dilute protein samples to the same concentration. Mix an equal amount of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil for 5-10 minutes, and centrifuge briefly.[11]
-
SDS-PAGE: Load 10–20 μL of each sample into the wells of a 10% SDS-PAGE gel. Run the gel at 100–120 V until the dye front reaches the bottom.[7] It is important to achieve good separation to distinguish ERK1 (44 kDa) and ERK2 (42 kDa).[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[11]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
Primary Antibody (p-ERK1/2): Incubate the membrane with anti-phospho-ERK1/2 antibody (typically 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[3][7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Secondary Antibody: Incubate the membrane with HRP-conjugated secondary antibody (typically 1:5000 to 1:10,000 dilution) for 1-2 hours at room temperature.[3][7]
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Add ECL substrate to the membrane according to the manufacturer's instructions. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[3][7]
V. Stripping and Re-probing for Total ERK
-
Stripping: To ensure equal protein loading, the same membrane must be probed for total ERK1/2.[7] Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[7]
-
Washing and Re-blocking: Wash the membrane thoroughly with TBST (3 x 10 min) and re-block with 5% BSA in TBST for 1 hour.[7]
-
Re-probing: Incubate the membrane with anti-total-ERK1/2 antibody (1:5000 to 1:10,000 dilution) overnight at 4°C.[7]
-
Detection: Repeat the secondary antibody incubation, washing, and detection steps as described above (IV. 6-9).
Data Analysis and Presentation
Quantitative analysis is performed by measuring the intensity of the Western blot bands using densitometry software (e.g., ImageJ).[7]
-
Quantification: Measure the band intensity for both p-ERK1/2 and total ERK1/2 for each sample.
-
Normalization: For each sample, normalize the p-ERK1/2 signal by dividing it by the corresponding total ERK1/2 signal. This ratio corrects for any variations in protein loading.[3][12]
-
Data Reporting: Express the results as a fold change relative to the untreated control. Data should be presented as the mean ± standard deviation (SD) or standard error of the mean (SEM) from at least three independent experiments.
Sample Data Presentation Tables
The following tables illustrate how to structure quantitative data from dose-response and time-course experiments.
Table 1: Dose-Dependent Effect of this compound on ERK1/2 Phosphorylation
| This compound Conc. (µM) | Normalized p-ERK1/2 Intensity (Fold Change vs. Control) | SD |
|---|---|---|
| 0 (Control) | 1.00 | 0.12 |
| 0.01 | 1.85 | 0.21 |
| 0.1 | 3.54 | 0.35 |
| 1.0 | 5.21 | 0.48 |
| 10.0 | 5.35 | 0.51 |
Table 2: Time-Course of ERK1/2 Phosphorylation Induced by this compound (1 µM)
| Time (minutes) | Normalized p-ERK1/2 Intensity (Fold Change vs. t=0) | SD |
|---|---|---|
| 0 | 1.00 | 0.09 |
| 2 | 2.76 | 0.25 |
| 5 | 5.15 | 0.53 |
| 10 | 3.88 | 0.41 |
| 15 | 2.10 | 0.22 |
References
- 1. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. embopress.org [embopress.org]
- 6. ERK1/2 in immune signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 9. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.8. Western Blotting and Measurement of the Phosphorylated-ERK Expression (p-ERK1/2) [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Application Note: Flow Cytometry Analysis of Immune Cell Modulation by Antiflammin 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antiflammin 2 (AF-2) is a synthetic nonapeptide with significant anti-inflammatory properties. It shares sequence homology with glucocorticoid-inducible proteins like Annexin A1 (also known as lipocortin-1).[1][2][3] The primary mechanism of action for this compound involves its interaction with the Formyl Peptide Receptor Like-1 (FPRL-1), also known as FPR2 or the ALX receptor.[1] Activation of this G protein-coupled receptor on various immune cells, particularly neutrophils and monocytes, initiates a signaling cascade that helps resolve inflammation.[1][4][5] Key anti-inflammatory effects include the inhibition of leukocyte trafficking and adhesion, reduction of pro-inflammatory mediator release, and promotion of apoptosis in neutrophils.[2][5][6]
Flow cytometry is a powerful, high-throughput technology that enables the multi-parametric analysis of single cells within heterogeneous populations.[7][8] It is an ideal tool for characterizing the immunomodulatory effects of therapeutic agents like this compound. This application note provides detailed protocols for treating human peripheral blood mononuclear cells (PBMCs) with this compound and analyzing the subsequent changes in immune cell phenotype and function using flow cytometry.
Principle of the Assay
This protocol describes the in vitro treatment of isolated human PBMCs with this compound. Immune cells are first stimulated to induce an inflammatory phenotype. For example, macrophages/monocytes can be stimulated with lipopolysaccharide (LPS), and T lymphocytes can be activated using anti-CD3/CD28 antibodies or pharmacological agents like PMA and Ionomycin.[9][10] Following stimulation, cells are treated with this compound. The peptide is expected to counteract the inflammatory response by binding to the FPRL-1 receptor.
Flow cytometry is then used to quantify these effects by measuring:
-
Changes in Cell Surface Marker Expression: Analyzing the upregulation or downregulation of adhesion molecules (e.g., CD11b) and activation markers (e.g., CD69, CD25) on specific immune cell subsets.[2][11]
-
Intracellular Cytokine Production: Measuring the levels of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines within the cells.[4][12]
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects by activating the FPRL-1 receptor. This activation leads to the phosphorylation of extracellular-regulated kinases (ERK1/2) and initiates downstream signaling that ultimately suppresses inflammatory responses, such as reducing the expression of adhesion molecules on leukocytes.[1][2]
Caption: Signaling pathway of this compound in immune cells.
Experimental Workflow
The overall experimental process involves isolating immune cells, stimulating and treating them, staining with fluorescently-labeled antibodies, acquiring data on a flow cytometer, and finally, analyzing the results.
Caption: General experimental workflow for flow cytometry analysis.
Detailed Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[13][14][15][16]
Materials:
-
Human whole blood collected in heparin-containing tubes.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Ficoll-Paque™ or other density gradient medium (density ~1.077 g/mL).
-
50 mL conical tubes.
-
Serological pipettes.
-
Centrifuge.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
Method:
-
Dilute the whole blood 1:1 with sterile PBS at room temperature.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.
-
After centrifugation, four distinct layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL tube.
-
Wash the isolated PBMCs by adding PBS to a total volume of 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and repeat the wash step.
-
Resuspend the final cell pellet in 10 mL of complete cell culture medium.
-
Count the cells using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.[13]
-
Adjust the cell concentration to 1 x 10⁶ cells/mL in complete culture medium for subsequent experiments.
Protocol 2: Immune Cell Culture and Treatment
Materials:
-
Isolated PBMCs (1 x 10⁶ cells/mL).
-
24-well or 96-well tissue culture plates.
-
Stimulants (e.g., LPS for monocytes/macrophages, anti-CD3/CD28 antibodies for T cells).
-
This compound (reconstituted in a suitable vehicle, e.g., sterile PBS or DMSO).
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin) for intracellular cytokine staining.
-
Humidified incubator (37°C, 5% CO₂).
Method:
-
Seed 1 x 10⁶ PBMCs per well in a 24-well plate (or 2 x 10⁵ cells per well in a 96-well plate).
-
Stimulation: Add the appropriate stimulant to the wells. For example:
-
Monocyte/Macrophage Activation: Add LPS (final concentration 100 ng/mL).
-
T Cell Activation: Use plate-bound anti-CD3 (1-5 µg/mL) and soluble anti-CD28 (1-5 µg/mL).[9]
-
-
Include an unstimulated control (vehicle only).
-
Treatment: Immediately after stimulation, add this compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM). The reported EC₅₀ is approximately 1 µM.[1] Also include a vehicle control for the this compound treatment.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂. Incubation time will vary depending on the target readout (e.g., 4-6 hours for cytokine production, 24-48 hours for activation marker expression).
-
For intracellular cytokine analysis: Add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation to trap cytokines inside the cells.
-
After incubation, harvest the cells for staining. Gently scrape adherent cells if necessary and transfer all cells to flow cytometry tubes.
Protocol 3: Flow Cytometry Staining
This protocol provides a general procedure for both surface and intracellular antibody staining.
Materials:
-
Harvested cells in flow cytometry tubes.
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
Fc Block (to prevent non-specific antibody binding).
-
Fluorochrome-conjugated antibodies for surface markers (see Table 1).
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated antibodies for intracellular cytokines (see Table 1).
-
Flow cytometer.
Method:
-
Centrifuge the harvested cells at 300-400 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.
-
Surface Staining: Add the cocktail of surface antibodies to the cells. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
(Optional) Intracellular Staining:
-
Resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells once with 1X Permeabilization Buffer.
-
Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer containing the intracellular antibody cocktail.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells once with 1X Permeabilization Buffer.
-
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
Data Presentation and Analysis
Quantitative Data Summary
The following tables provide recommended antibody panels and example treatment conditions for studying the effects of this compound.
Table 1: Recommended Antibody Panel for Flow Cytometry
| Marker | Target Cell Population | Expected Effect of this compound | Fluorochrome Example |
| Lineage Markers | |||
| CD3 | T Cells | - | APC-H7 |
| CD4 | Helper T Cells | - | PerCP-Cy5.5 |
| CD8 | Cytotoxic T Cells | - | BV510 |
| CD14 | Monocytes/Macrophages | - | FITC |
| CD19 | B Cells | - | PE-Cy7 |
| Activation/Adhesion Markers | |||
| CD11b (Mac-1) | Monocytes, Neutrophils | ↓ Downregulation | PE |
| CD69 | Activated T/B/NK Cells | ↓ Inhibition of activation | BV421 |
| CD25 (IL-2Rα) | Activated T Cells, Tregs | ↓ Inhibition of activation | APC |
| Intracellular Cytokines | |||
| TNF-α | Macrophages, T Cells | ↓ Decreased production | AF700 |
| IL-6 | Macrophages | ↓ Decreased production | BV605 |
| IL-10 | Macrophages, T Cells | ↑ Increased production | BV786 |
Table 2: Example Experimental Plate Setup (96-well plate)
| Well | Stimulant | This compound Conc. | Purpose |
| A1-A3 | None | 0 µM (Vehicle) | Unstimulated Control |
| B1-B3 | LPS (100 ng/mL) | 0 µM (Vehicle) | Stimulated Control |
| C1-C3 | LPS (100 ng/mL) | 0.1 µM | Low Dose Treatment |
| D1-D3 | LPS (100 ng/mL) | 1.0 µM | Mid Dose Treatment |
| E1-E3 | LPS (100 ng/mL) | 10.0 µM | High Dose Treatment |
Flow Cytometry Gating Strategy
Data analysis begins with gating on the cell populations of interest. A sequential gating strategy ensures accurate identification of specific immune cell subsets and their activation status.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin A1 involved in the regulation of inflammation and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow Cytometry Analysis of Immune Cell Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | A comprehensive battery of flow cytometric immunoassays for the in vitro testing of chemical effects in human blood cells [frontiersin.org]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Macrophage Cytokines: Involvement in Immunity and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Culture of Human PBMCs [bio-protocol.org]
- 14. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reprocell.com [reprocell.com]
- 16. stemcell.com [stemcell.com]
Application Notes and Protocols: qPCR Analysis of Gene Expression Following Antiflammin 2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antiflammin 2 is a synthetic nonapeptide with potent anti-inflammatory properties. Its mechanism of action is primarily attributed to the activation of the Formyl Peptide Receptor-Like 1 (FPRL1, also known as ALX/FPR2) and the inhibition of phospholipase A2 (PLA2) activation.[1][2][3] This leads to a downstream reduction in the production of pro-inflammatory mediators and the modulation of gene expression associated with the inflammatory cascade. Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific technique used to measure the expression levels of target genes, making it an ideal method for characterizing the molecular effects of this compound.[4]
This document provides detailed protocols for investigating the effects of this compound on the expression of key inflammatory genes in a macrophage cell culture model. It includes a complete experimental workflow, from cell culture and treatment to qPCR data analysis and interpretation.
Mechanism of Action: this compound Signaling
This compound exerts its anti-inflammatory effects by binding to and activating the G protein-coupled receptor FPRL1.[3] This activation triggers intracellular signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are part of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3] The activation of this pathway can ultimately influence the activity of transcription factors such as NF-κB, a master regulator of inflammatory gene expression. By modulating these signaling pathways, this compound can suppress the expression of pro-inflammatory genes and promote the resolution of inflammation.
Caption: this compound Signaling Pathway.
Experimental Workflow
The following diagram outlines the major steps for analyzing the effect of this compound on gene expression in macrophages.
Caption: qPCR Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of THP-1 human monocytes, differentiation into macrophage-like cells, and subsequent treatment with Lipopolysaccharide (LPS) and this compound.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Differentiation: Seed 1 x 10^6 THP-1 cells per well in a 6-well plate. Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.[5] Incubate for 48 hours. After incubation, cells will be adherent.
-
Wash: Gently aspirate the medium and wash the adherent cells twice with sterile PBS.
-
Inflammatory Stimulation: Add fresh RPMI-1640 medium (without FBS) containing LPS at a final concentration of 100 ng/mL to the cells.[6] Incubate for 4 hours to induce an inflammatory response. Include a vehicle control group (no LPS).
-
This compound Treatment: After the 4-hour LPS stimulation, add this compound to the desired final concentrations (e.g., 1, 10, 100 nM) to the appropriate wells. Include a vehicle control for the this compound treatment.
-
Incubation: Incubate the cells for an additional 6 hours.
-
Cell Lysis and RNA Isolation: After incubation, aspirate the medium and proceed immediately to RNA isolation using your preferred method and kit.
Protocol 2: RNA Isolation, cDNA Synthesis, and qPCR
Materials:
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Nuclease-free water
-
qPCR instrument
-
Primers for target and reference genes (see Table 2)
Procedure:
-
RNA Isolation: Isolate total RNA from the treated and control cells according to the manufacturer's protocol of your chosen RNA isolation kit. Include an on-column or in-solution DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[7]
-
qPCR Reaction Setup: Prepare the qPCR reactions in a 96-well plate. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
qPCR Cycling Conditions: Perform qPCR using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.[7]
-
Data Presentation and Analysis
The relative expression of target genes is typically calculated using the 2-ΔΔCt method.[8] This method normalizes the expression of the gene of interest to a stably expressed reference gene and then compares the expression in the treated sample to a control sample.
Table 1: Target and Reference Genes for qPCR Analysis
| Gene Symbol | Gene Name | Function |
| Target Genes | ||
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine |
| IL1B | Interleukin 1 Beta | Pro-inflammatory cytokine |
| NOS2 | Nitric Oxide Synthase 2 (iNOS) | Produces nitric oxide, inflammatory |
| CCL2 | C-C Motif Chemokine Ligand 2 (MCP-1) | Chemoattractant for monocytes |
| ITGB2 | Integrin Subunit Beta 2 (CD18) | Adhesion molecule for leukocyte migration |
| IL10 | Interleukin 10 | Anti-inflammatory cytokine |
| Reference Gene | ||
| ACTB | Beta-actin | Housekeeping gene, cytoskeletal protein |
Table 2: Primer Sequences for qPCR
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF | CCTCTCTCTAATCAGCCCTCTG | GAGGACCTGGGAGTAGATGAG |
| IL6 | ACTCACCTCTTCAGAACGAATTG | CCATCTTTGGAAGGTTCAGGTTG |
| IL1B | ATGATGGCTTATTACAGTGGCAA | GTCGGAGATTCGTAGCTGGAT |
| NOS2 | GTTCTCAGCCCAACAATACAAGA | GTGGACGGGTCGATGTCAC |
| CCL2 | TCTGTGCCTGCTGCTCATAG | CTTGGTTAGGAAAATGAGGC |
| ITGB2 | GCTGGGTTCACAGGCAAGAA | GGTCCAGCAGTTTGTCCAGT |
| IL10 | GACTTTAAGGGTTACCTGGGTTG | TCACATGCGCCTTGATGTCTG |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |
Table 3: Relative Gene Expression in LPS-Stimulated Macrophages Treated with this compound
| Treatment Group | TNF Fold Change | IL6 Fold Change | IL1B Fold Change | NOS2 Fold Change | CCL2 Fold Change | ITGB2 Fold Change | IL10 Fold Change |
| Control (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 | 1.00 ± 0.18 | 1.00 ± 0.13 | 1.00 ± 0.09 | 1.00 ± 0.14 |
| LPS (100 ng/mL) | 25.4 ± 2.1 | 35.2 ± 3.5 | 18.9 ± 1.9 | 45.6 ± 4.2 | 15.8 ± 1.6 | 4.2 ± 0.5 | 3.5 ± 0.4 |
| LPS + this compound (1 nM) | 18.3 ± 1.7 | 26.8 ± 2.9 | 14.1 ± 1.5 | 33.1 ± 3.1 | 11.2 ± 1.2 | 3.1 ± 0.4 | 4.8 ± 0.6 |
| LPS + this compound (10 nM) | 9.7 ± 1.1 | 14.5 ± 1.8 | 7.8 ± 0.9 | 18.4 ± 2.0 | 6.5 ± 0.8 | 2.0 ± 0.3 | 6.2 ± 0.7 |
| LPS + this compound (100 nM) | 3.2 ± 0.4 | 5.1 ± 0.7 | 2.5 ± 0.3 | 6.2 ± 0.8 | 2.3 ± 0.3 | 1.2 ± 0.2 | 8.9 ± 1.1 |
Data are represented as mean fold change ± standard deviation relative to the vehicle-treated control group. The data presented are hypothetical and for illustrative purposes.
Conclusion
The protocols and data presented here provide a comprehensive framework for researchers to investigate the anti-inflammatory effects of this compound at the molecular level. By using qPCR to analyze the expression of key inflammatory genes, it is possible to elucidate the mechanisms by which this compound modulates the inflammatory response. This information is valuable for basic research, drug discovery, and the development of novel anti-inflammatory therapeutics.
References
- 1. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. benchchem.com [benchchem.com]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Identification of stable reference genes for lipopolysaccharide-stimulated macrophage gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Antiflammin 2 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Antiflammin 2 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound (AF2) is a synthetic nonapeptide with the sequence HDMNKVLDL, known for its potent anti-inflammatory properties. Its activity is not always reproducible across different laboratories, which is thought to be linked to its chemical instability and poor solubility in aqueous solutions.[1] For consistent and reliable results in in vitro assays, it is crucial to ensure that AF2 is fully dissolved and stable in the experimental medium.
Q2: What are the primary factors affecting this compound stability in solution?
A2: The stability of this compound is significantly influenced by pH and temperature. It is known to degrade in aqueous solutions, particularly under acidic conditions (pH 3 to below 7), through the hydrolysis of its aspartyl peptide bonds.[1] Additionally, the methionine residue in its sequence is susceptible to oxidation, although AF2 is relatively stable against oxidation under neutral conditions.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Due to its hydrophobic nature, dissolving this compound directly in aqueous buffers can be challenging.[3][4] A common approach for hydrophobic peptides is to first use a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[3][5][6][7] Alternatively, for a more aqueous-based stock, Tris buffer at a slightly basic pH (e.g., pH 8) has been used successfully.[8]
Q4: How should I store my this compound stock solution?
A4: Lyophilized this compound peptide should be stored at -20°C.[7] Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7] One study specifically advises storing stock solutions at 2°C and cautions against freezing.[8] If using an organic solvent like DMSO, stock solutions can be stored at -20°C or -80°C.[7]
Q5: What is the mechanism of action of this compound?
A5: this compound exerts its anti-inflammatory effects by activating the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2.[9] This G protein-coupled receptor is primarily expressed on phagocytic cells and its activation triggers a signaling cascade that modulates inflammatory responses.[9]
Troubleshooting Guide
Issue 1: this compound precipitates out of solution when preparing the stock solution.
-
Cause: this compound is a hydrophobic peptide and has limited solubility in aqueous buffers.[3][4]
-
Solution:
-
Use of an Organic Solvent: First, attempt to dissolve the peptide in a minimal amount of sterile DMSO (e.g., to make a 1-2 mg/mL stock solution).[7]
-
Sonication: Briefly sonicate the vial to aid dissolution.[3]
-
pH Adjustment: If an aqueous stock is preferred, use a slightly basic buffer such as Tris buffer at pH 8.[8]
-
Issue 2: The peptide precipitates when the stock solution is diluted into cell culture medium.
-
Cause: The high concentration of the peptide in the stock solution can lead to aggregation when rapidly diluted into the aqueous environment of the cell culture medium.
-
Solution:
-
Gradual Dilution: Add the concentrated stock solution dropwise into the cell culture medium while gently vortexing or swirling the medium.[5]
-
Optimize Final DMSO Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells. For most cell lines, this is typically below 0.5%, with some sensitive primary cells requiring concentrations as low as 0.1%.[5]
-
Pre-warm the Medium: Using pre-warmed cell culture medium can sometimes aid in solubility.
-
Issue 3: Inconsistent results in in vitro anti-inflammatory assays.
-
Cause: This can be due to the degradation of this compound in the assay medium, particularly if the medium is acidic.[1] The peptide's activity can also be transient, requiring its continuous presence.[10][11]
-
Solution:
-
Maintain Optimal pH: Ensure the pH of your cell culture medium is stable and within the neutral to slightly basic range (pH 7.0-8.0) throughout the experiment.
-
Fresh Preparations: Prepare fresh dilutions of this compound from your stock solution for each experiment to minimize degradation.
-
Continuous Exposure: Be aware that the inhibitory effect of this compound may be reversible. Therefore, it may need to be present throughout the duration of the assay to observe a consistent effect.[10][11]
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (pH 3) | Significant degradation via hydrolysis of aspartyl peptide bonds. | [1] |
| Neutral (pH 7.0) | Relatively stable against oxidation. | [2] | |
| Basic (pH > 7.0) | Increased rate of methionine oxidation. | [2] | |
| Temperature | 2°C | Recommended storage temperature for stock solutions. | [8] |
| Freezing | Not recommended for reconstituted solutions in some protocols. | [8] | |
| -20°C / -80°C | Suitable for long-term storage of lyophilized peptide and DMSO stock solutions. | [7] | |
| Additives | Reducing Agents (e.g., β-mercaptoethanol, dithiothreitol) | Can be included in stock solutions to prevent oxidation. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides two methods for reconstituting lyophilized this compound.
Method A: DMSO Stock Solution
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Add a minimal volume of sterile DMSO to the vial to achieve a stock concentration of 1-2 mg/mL.
-
Gently vortex or sonicate briefly to ensure the peptide is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Method B: Aqueous Stock Solution (Tris Buffer)
-
Prepare a sterile 50 mM Tris buffer and adjust the pH to 8.0.
-
Optionally, add a reducing agent such as 1 mM dithiothreitol (DTT) to the buffer to prevent oxidation.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Add the appropriate volume of the Tris buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to dissolve the peptide.
-
Store the stock solution at 2°C for short-term use. Avoid freezing.
Protocol 2: In Vitro Anti-inflammatory Assay - Inhibition of LPS-Induced TNF-α Secretion in Macrophages
This protocol describes a general workflow for assessing the anti-inflammatory activity of this compound by measuring its effect on TNF-α production in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7 or THP-1).
-
Cell Seeding: Seed macrophage-like cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in complete culture medium. For THP-1 cells, differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA) for 48 hours, followed by a 24-hour rest period in fresh medium.[12]
-
Pre-treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO or Tris buffer as the highest peptide concentration).
-
Incubate the cells for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Inflammatory Stimulation:
-
Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.[12]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α secretion for each concentration of this compound compared to the LPS-only treated control.
-
Visualizations
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Caption: Decision tree for troubleshooting this compound precipitation issues.
Caption: Simplified signaling cascade initiated by this compound binding to FPRL1.
References
- 1. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. lifetein.com [lifetein.com]
- 6. biobasic.com [biobasic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet-activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiinflammatory peptides (antiflammins) inhibit synthesis of platelet- activating factor, neutrophil aggregation and chemotaxis, and intradermal inflammatory reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anti-Inflammatory Activity of Peptides Obtained by Tryptic Shaving of Surface Proteins of Streptococcus thermophilus LMD-9 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Antiflammin 2 in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Antiflammin 2 (AF2) in cell culture media. Unravel the challenges of working with this potent anti-inflammatory nonapeptide and ensure the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (AF2) is a synthetic nonapeptide (sequence: His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu) derived from uteroglobin and lipocortin I, known for its potent anti-inflammatory properties.[1][2] Its primary mechanism of action involves the activation of the formyl-peptide receptor like-1 (FPRL-1), a G protein-coupled receptor expressed on various immune cells.[3] This interaction initiates a signaling cascade that ultimately suppresses inflammatory responses.
Q2: Why is my this compound losing activity in my cell culture experiments?
A2: The loss of this compound bioactivity is a frequently encountered issue, often attributable to its degradation in aqueous solutions and cell culture media.[1][2] The primary degradation pathways are:
-
Hydrolysis: The peptide bonds at the C-terminus of aspartyl (Asp) residues are particularly susceptible to hydrolysis, especially in acidic conditions. This results in the formation of inactive peptide fragments.[1]
-
Oxidation: The methionine (Met) residue in the AF2 sequence is prone to oxidation, which can also lead to a loss of biological activity.[2]
-
Enzymatic Degradation: Proteases and peptidases present in cell culture media, particularly when supplemented with serum, can cleave the peptide bonds of AF2, leading to its rapid inactivation.
Q3: What are the main factors in my cell culture setup that can influence the stability of this compound?
A3: Several factors can impact the stability of AF2 in your experiments:
-
pH of the Medium: AF2 is more susceptible to hydrolysis at acidic pH.[1] Maintaining a stable, physiological pH (7.2-7.4) is crucial.
-
Serum Supplementation: Fetal Bovine Serum (FBS) and other animal sera are rich sources of proteases that can readily degrade AF2.
-
Cell Type and Density: Different cell types secrete varying levels and types of proteases into the culture medium. Higher cell densities can lead to a higher concentration of these degradative enzymes.
-
Incubation Time and Temperature: Longer incubation times at 37°C provide more opportunity for both chemical and enzymatic degradation to occur.
-
Media Composition: The specific components of your cell culture medium can potentially interact with and contribute to the degradation of AF2.
Troubleshooting Guides
Problem: Rapid Loss of this compound Bioactivity
Possible Cause 1: Enzymatic Degradation by Serum Components or Secreted Cellular Proteases.
-
Solution 1.1: Reduce or Eliminate Serum: If your cell line can be maintained in low-serum or serum-free conditions, this is the most effective way to reduce protease activity. Gradually adapt your cells to lower serum concentrations.
-
Solution 1.2: Utilize a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. These cocktails are formulated to inhibit a wide range of proteases commonly found in cell culture.
| Protease Inhibitor Cocktail Component | Target Proteases | Typical Working Concentration |
| Aprotinin | Serine proteases (e.g., trypsin, plasmin) | 1-2 µg/mL |
| Bestatin | Aminopeptidases | 10-40 µM |
| E-64 | Cysteine proteases (e.g., papain, cathepsins) | 1-10 µM |
| Leupeptin | Serine and cysteine proteases | 1-10 µM |
| Pepstatin A | Aspartic proteases (e.g., pepsin, cathepsin D) | 1 µM |
| Complete Cocktail (e.g., Sigma-Aldrich P1860) | Broad Spectrum | 1:200 to 1:800 dilution |
Note: The optimal concentration of the protease inhibitor cocktail should be determined empirically for your specific cell line and experimental conditions to ensure minimal cytotoxicity.
Possible Cause 2: Chemical Degradation due to pH Instability.
-
Solution 2.1: Ensure Proper pH of Media: Regularly monitor the pH of your cell culture medium. Use a well-buffered medium (e.g., HEPES-buffered) if your experimental conditions cause significant pH shifts.
-
Solution 2.2: Prepare Fresh Solutions: Prepare this compound stock solutions in a pH-stable buffer and make fresh dilutions in your cell culture medium immediately before use.
Problem: Inconsistent or Non-Reproducible Experimental Results.
Possible Cause: Degradation of this compound During Storage and Handling.
-
Solution 3.1: Proper Aliquoting and Storage: Reconstitute lyophilized this compound in a suitable sterile buffer (e.g., PBS, pH 7.4). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Solution 3.2: Minimize Exposure to Light and Air: Protect this compound solutions from light and minimize exposure to air to reduce the risk of oxidation.
Experimental Protocols
Protocol 1: Quantification of this compound Degradation using HPLC-MS/MS
This protocol allows for the quantitative analysis of intact this compound in cell culture supernatant over time.
Materials:
-
Cell culture supernatant samples collected at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
This compound standard of known concentration.
-
Acetonitrile (ACN) with 0.1% formic acid (FA).
-
Water with 0.1% FA.
-
C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC-MS/MS system.
Method:
-
Sample Preparation:
-
To 100 µL of cell culture supernatant, add 100 µL of cold ACN with 0.1% FA to precipitate proteins.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for analysis.
-
-
HPLC Separation:
-
Mobile Phase A: Water with 0.1% FA.
-
Mobile Phase B: ACN with 0.1% FA.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
-
MS/MS Detection:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the transition of the parent ion of this compound to its most abundant fragment ion (Multiple Reaction Monitoring - MRM). The exact m/z values will depend on the charge state of the peptide.
-
-
Data Analysis:
-
Create a standard curve using the this compound standard.
-
Quantify the concentration of intact this compound in your samples by comparing their peak areas to the standard curve.
-
Calculate the half-life of this compound under your experimental conditions.
-
Protocol 2: Assessing the Efficacy of a Protease Inhibitor Cocktail
This protocol helps determine the optimal concentration of a protease inhibitor cocktail to prevent this compound degradation.
Materials:
-
Your cell line of interest.
-
Complete cell culture medium (with and without serum).
-
This compound.
-
Broad-spectrum protease inhibitor cocktail.
-
HPLC-MS/MS system (as described in Protocol 1).
Method:
-
Cell Seeding: Seed your cells in a multi-well plate at your standard experimental density.
-
Experimental Setup:
-
Control Group: Add this compound to the cell culture medium without any protease inhibitors.
-
Test Groups: Add this compound to the cell culture medium containing serial dilutions of the protease inhibitor cocktail (e.g., 1:200, 1:400, 1:800).
-
Include a cell-free control with this compound and the highest concentration of the inhibitor cocktail to assess chemical degradation.
-
-
Time-Course Sampling: Collect aliquots of the cell culture supernatant at various time points (e.g., 0, 4, 8, 24 hours).
-
Quantification: Analyze the concentration of intact this compound in each sample using the HPLC-MS/MS protocol described above.
-
Data Analysis: Compare the degradation rate of this compound in the presence and absence of the protease inhibitor cocktail to determine the most effective concentration.
Visualizations
References
Antiflammin 2 stability issues in acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antiflammin 2 (AF2), particularly in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AF2) and what is its mechanism of action?
This compound is a synthetic nonapeptide (His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu) derived from uteroglobin and annexin-A1.[1] It exhibits potent anti-inflammatory properties. The primary mechanism of action involves the activation of the human formyl-peptide receptor-like 1 (FPRL-1), a G protein-coupled receptor expressed on inflammatory cells.[2][3] Activation of FPRL-1 by AF2 initiates a signaling cascade that ultimately suppresses inflammatory responses.
Q2: We are observing inconsistent anti-inflammatory activity with our AF2 samples. What could be the cause?
Inconsistent biological activity of this compound is a known issue and is often attributed to its chemical instability.[1] The peptide is particularly susceptible to degradation in aqueous solutions, especially under acidic conditions. This degradation leads to a loss of the active parent peptide and the formation of inactive or less active fragments, resulting in variable experimental outcomes.
Q3: What are the primary degradation pathways for this compound in acidic conditions?
The primary degradation pathway for this compound in acidic solutions is the hydrolysis of peptide bonds, specifically at the C-termini of its aspartyl (Asp) residues.[1] This acid-catalyzed hydrolysis breaks the peptide backbone, leading to the formation of smaller peptide fragments.
Q4: What are the major degradation products of this compound?
Studies have identified several degradation products resulting from the hydrolysis of aspartyl peptide bonds. The major degradation products are:
-
HDMNKVLD
-
MNKVLDL
-
MNKVLD
Minor degradation products resulting from N-terminus hydrolysis have also been observed, forming at a much slower rate.[1]
Q5: Besides acidic hydrolysis, are there other stability concerns for this compound?
Yes, the methionine residue in this compound is susceptible to oxidation, forming methionine sulfoxide of AF2 (Met(O)-3-AF2).[4] However, this oxidation does not appear to be the primary cause of the biological inactivation reported in many laboratories.[4] The oxidation rates are largely independent of pH in the 3.0 to 7.0 range.[4]
Troubleshooting Guide: this compound Stability Issues
This guide addresses common problems encountered during the handling and use of this compound in experimental settings.
Problem 1: Loss of Potency or Inconsistent Results in Bioassays
-
Possible Cause: Degradation of this compound in your experimental buffer or medium.
-
Troubleshooting Steps:
-
pH Verification: Confirm the pH of all solutions used to dissolve and dilute this compound. The peptide is most stable at neutral pH.
-
Fresh Preparations: Prepare this compound solutions fresh for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature.
-
Storage Conditions: If stock solutions must be prepared, store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Buffer Selection: Use a buffer system that maintains a stable pH in the neutral range (pH 6.0-7.5) throughout your experiment.
-
Problem 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Possible Cause: Formation of degradation products due to acidic conditions or oxidation.
-
Troubleshooting Steps:
-
Sample Handling: Ensure that samples for HPLC analysis are prepared in a mobile phase-compatible, neutral pH diluent and analyzed promptly.
-
Mobile Phase pH: Check the pH of your mobile phase. Acidic mobile phases can cause on-column degradation.
-
Degradation Product Identification: Compare the retention times of the unknown peaks with those of known this compound degradation products if standards are available. Mass spectrometry can be used to identify the molecular weights of the degradation products.[1]
-
Quantitative Data on this compound Degradation
The degradation of this compound in aqueous solutions follows apparent pseudo-first-order kinetics.[1] The rate of degradation is highly dependent on pH and temperature.
Table 1: Effect of pH on the Stability of this compound
| pH | Stability | Primary Degradation Pathway |
| < 4 | Highly Unstable | Acid-catalyzed hydrolysis |
| 4 - 6 | Moderately Unstable | Hydrolysis |
| 6 - 8 | Relatively Stable | Minimal degradation |
| > 8 | Stability decreases with increasing pH | Base-catalyzed hydrolysis |
Table 2: Effect of Temperature on the Stability of this compound
| Temperature | Stability |
| 4°C | Recommended for short-term storage of solutions |
| 25°C | Significant degradation can occur over hours |
| 37°C | Rapid degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the pH before analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining parent peptide and the formation of degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general-purpose HPLC method that can be adapted to monitor the stability of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Stability Testing.
References
Technical Support Center: Optimizing Antiflammin 2 Dosage for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Antiflammin 2 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a new in vivo model?
There is currently no universally established starting dose for this compound across all animal models. The optimal dose is highly dependent on the specific animal model, the disease state being studied, the route of administration, and the desired therapeutic effect. A thorough literature review of studies using similar peptide-based anti-inflammatory agents in comparable models is recommended to determine an appropriate starting dose range. A dose-response study is crucial to empirically determine the optimal dose for your specific experimental conditions.
Q2: How should a dose-response study for this compound be designed?
A typical dose-response study involves administering a range of this compound doses to different groups of animals and measuring a relevant biological endpoint.
Experimental Workflow: Dose-Response Study
Caption: Workflow for a typical in vivo dose-response study.
Q3: What are the common routes of administration for peptides like this compound, and how do they influence dosage?
Common administration routes for peptides include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO). The chosen route significantly impacts bioavailability and, consequently, the required dosage.
| Route of Administration | Bioavailability | Typical Dosage Range | Considerations |
| Intravenous (IV) | 100% | Lowest | Rapid onset, short half-life |
| Intraperitoneal (IP) | High | Low to Moderate | Faster absorption than SC, risk of injection into organs |
| Subcutaneous (SC) | Moderate to High | Moderate | Slower, more sustained release |
| Oral (PO) | Low | Highest | Subject to degradation in the GI tract, requires formulation strategies to improve absorption |
Q4: How does the mechanism of action of this compound influence the experimental design?
This compound is a synthetic peptide that mimics the anti-inflammatory properties of glucocorticoids by binding to the glucocorticoid receptor (GR). This interaction leads to the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. Understanding this pathway is crucial for selecting appropriate biomarkers and endpoints for your study.
Signaling Pathway: this compound Mechanism of Action
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low to elicit a therapeutic response.- Poor Bioavailability: The route of administration may not be optimal, or the peptide may be rapidly degraded.- Timing of Administration: Treatment may be initiated too late in the disease progression. | - Conduct a dose-escalation study to identify a more effective dose.- Consider a different route of administration (e.g., IV or IP for higher bioavailability).- Optimize the treatment window by initiating administration at different stages of the disease model. |
| High Variability in Results | - Inconsistent Dosing Technique: Variations in injection volume or location can affect absorption.- Animal-to-Animal Variation: Biological differences between animals can lead to varied responses.- Assay Variability: Inconsistent sample collection or processing can introduce errors. | - Ensure all personnel are properly trained on consistent administration techniques.- Increase the number of animals per group to improve statistical power.- Standardize all sample handling and analysis protocols. |
| Adverse Effects Observed | - Dose is Too High: The observed toxicity may be a result of an excessive dose.- Off-Target Effects: this compound may have unintended biological effects at high concentrations. | - Reduce the dose or perform a toxicity study to determine the maximum tolerated dose (MTD).- Monitor for specific side effects and consider whether they are related to the expected mechanism of action. |
Detailed Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Murine Model of Acute Inflammation
-
Animal Model: Induce acute inflammation in male C57BL/6 mice (8-10 weeks old) via intraperitoneal injection of lipopolysaccharide (LPS) at 1 mg/kg.
-
Grouping and Dosing:
-
Group 1: Vehicle control (Saline), n=8
-
Group 2: this compound (1 mg/kg, IP), n=8
-
Group 3: this compound (5 mg/kg, IP), n=8
-
Group 4: this compound (10 mg/kg, IP), n=8
-
-
Treatment: Administer this compound or vehicle 30 minutes prior to LPS challenge.
-
Sample Collection: Collect blood via cardiac puncture and peritoneal lavage fluid 4 hours after LPS injection.
-
Endpoint Analysis:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum and peritoneal lavage fluid using ELISA.
-
Perform cell counts in the peritoneal lavage fluid to assess inflammatory cell infiltration.
-
Logical Relationship: Key Experimental Steps
troubleshooting inconsistent results with Antiflammin 2
Welcome to the technical support center for Antiflammin 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this compound. Inconsistent results with this peptide are often linked to its inherent instability, making proper handling and experimental design crucial for reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonapeptide that exerts its anti-inflammatory effects through multiple pathways. A key mechanism is its interaction with the formyl peptide receptor like 1 (FPRL-1), a G protein-coupled receptor expressed on various immune cells[1]. Activation of FPRL-1 by this compound is believed to initiate a signaling cascade that ultimately reduces the inflammatory response. Additionally, this compound is thought to inhibit the activation of phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes[2][3]. It has also been shown to modulate the expression of adhesion molecules on leukocytes, which can in turn reduce their trafficking to sites of inflammation[4].
Q2: Why am I seeing inconsistent or no anti-inflammatory effect with this compound in my experiments?
A2: The anti-inflammatory activity of this compound can be difficult to reproduce, a phenomenon largely attributed to its chemical instability[5]. The peptide is susceptible to degradation, which can lead to a partial or complete loss of activity. Key factors contributing to this instability include improper storage, handling, and the specific conditions of the experimental assay, such as pH.
Q3: How should I properly store and handle this compound to maintain its activity?
A3: Proper storage and handling are critical for preserving the integrity of this compound. Lyophilized this compound should be stored at -20°C for long-term stability[6]. Once reconstituted, the peptide solution is more prone to degradation. It is advisable to prepare fresh solutions for each experiment or, if necessary, to aliquot and store them at -80°C for short periods. Avoid repeated freeze-thaw cycles. When handling the peptide, use sterile, high-purity water or a recommended buffer to reconstitute it.
Q4: What are the known degradation pathways for this compound?
A4: this compound is known to degrade under certain conditions. It is particularly susceptible to hydrolysis of its aspartyl peptide bonds in acidic environments[5]. This degradation results in various peptide fragments that may lack the anti-inflammatory activity of the full-length peptide. Additionally, the methionine residue in this compound can undergo oxidation[7]. While this oxidation may not be the primary cause of inactivation under neutral conditions, it is a potential route of degradation that should be considered.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem: No observable anti-inflammatory effect in an in vivo model (e.g., carrageenan-induced paw edema).
| Possible Cause | Recommended Solution |
| Peptide Degradation | Ensure this compound was stored correctly in its lyophilized form at -20°C. Reconstitute the peptide immediately before use with a suitable, sterile solvent. Consider performing a quality control check on your peptide stock. |
| Incorrect Dosing or Administration | Review the literature for effective dose ranges in your specific model. Ensure the route and timing of administration are appropriate to achieve sufficient bioavailability at the site of inflammation. |
| Model-Specific Insensitivity | The inflammatory stimulus used may not be effectively targeted by this compound's mechanism of action. For instance, this compound has been shown to be effective against TPA-induced edema but not arachidonic acid-induced edema[8]. |
Problem: High variability between replicate wells in an in vitro assay (e.g., inhibition of cytokine release).
| Possible Cause | Recommended Solution |
| Inconsistent Peptide Concentration | Ensure accurate and consistent pipetting of the reconstituted peptide. Use calibrated pipettes and high-quality tips. |
| Peptide Instability in Culture Media | The pH of your culture media may contribute to peptide degradation over the course of the experiment. Consider performing a time-course experiment to assess the stability of this compound under your specific assay conditions. |
| Cell Health and Density | Ensure that cells are healthy, viable, and plated at a consistent density across all wells. Variations in cell number can lead to significant differences in the measured response. |
Experimental Protocols
Below are generalized methodologies for key experiments involving this compound. These should be optimized for your specific laboratory conditions and research questions.
Carrageenan-Induced Paw Edema in Rodents
This protocol assesses the in vivo anti-inflammatory activity of this compound.
-
Animal Acclimatization: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with ad libitum access to water.
-
Compound Administration: Administer this compound (dissolved in a suitable vehicle) via the desired route (e.g., intraperitoneal or oral) one hour before inducing inflammation. A vehicle control group should be included.
-
Induction of Edema: Inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection (Vt).
-
Data Analysis: Calculate the percentage of edema for each time point using the formula: Edema (%) = [(Vt - V0) / V0] x 100.
In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol evaluates the effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (no LPS or this compound) and a positive control group (LPS only).
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Visualizations
Proposed Signaling Pathway for this compound
Caption: Proposed signaling cascade of this compound via the FPRL-1 receptor.
Experimental Workflow for In Vivo Anti-Inflammatory Assay
Caption: Step-by-step workflow for the carrageenan-induced paw edema model.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic applications of antiflammin peptides in experimental ocular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Peptide 2;HDMNKVLDL | CAS 118850-72-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiflammin 2 peptide aggregation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antiflammin 2 (AFX-2). The information provided addresses common issues related to peptide aggregation and offers guidance on prevention and experimental best practices.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or precipitation in your this compound solution is a likely indication of peptide aggregation. Peptides can self-assemble into larger, often insoluble structures. This process can be influenced by several factors including peptide concentration, pH, temperature, and buffer composition.[1][2]
Q2: What are the primary factors that can cause this compound to aggregate?
A2: Several factors can contribute to the aggregation of this compound:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions leading to aggregation.[1][2]
-
pH and Net Charge: The solubility of peptides is generally lowest near their isoelectric point (pI). It is advisable to work at a pH at least one unit away from the pI.[3] The net charge of the peptide influences its propensity to aggregate; a lower net charge often correlates with a higher tendency to aggregate.[1][2]
-
Temperature: Elevated temperatures can sometimes promote aggregation, although this is peptide-specific.
-
Ionic Strength: The salt concentration of the buffer can impact aggregation in a complex manner; both increases and decreases in ionic strength can either promote or inhibit aggregation depending on the specific peptide and conditions.[3]
-
Chemical Degradation: this compound is susceptible to degradation under acidic conditions through hydrolysis of aspartyl peptide bonds.[4] It can also undergo oxidation of its methionine residue.[5] These chemical modifications can alter the peptide's properties and potentially lead to aggregation.
Q3: How can I prevent or minimize the aggregation of my this compound peptide?
A3: To prevent or reduce aggregation, consider the following strategies:
-
Optimize pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of this compound.
-
Control Concentration: Work with the lowest feasible concentration of the peptide. If high concentrations are necessary, consider strategies to improve solubility.
-
Use Additives: The inclusion of certain excipients can help prevent aggregation. For example, arginine (50-100 mM) can increase peptide solubility.[3] In some cases, detergents like sodium dodecyl sulfate (SDS) can be used to reduce aggregation, particularly during purification.[6]
-
Proper Storage: Store the peptide as a lyophilized powder at -20°C or -80°C. For solutions, it is often recommended to prepare fresh solutions for each experiment or to flash-freeze aliquots in a suitable buffer and store them at -80°C.
-
Avoid Agitation: Vigorous shaking or vortexing can sometimes induce aggregation. Mix gently by pipetting or inverting the tube.
Q4: Is the biological activity of this compound affected by aggregation?
A4: Yes, aggregation can significantly impact the biological activity of this compound. Aggregated peptides may not be able to bind to their target receptor, the formyl-peptide receptor-like 1 (FPRL-1), with the same efficiency as the monomeric form.[7] This can lead to a loss of anti-inflammatory activity and inconsistent experimental results.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Peptide aggregation due to high concentration, suboptimal pH, or inappropriate buffer conditions. | 1. Centrifuge the solution to pellet the aggregates and use the supernatant, verifying the concentration afterward.2. Prepare a fresh solution at a lower concentration.3. Re-dissolve the peptide in a different buffer system, ensuring the pH is at least 1 unit away from the pI.4. Consider adding a solubilizing agent like arginine.[3] |
| Inconsistent Biological Activity | Partial aggregation of the peptide stock solution, leading to variable concentrations of active, monomeric peptide. Chemical degradation of the peptide.[4] | 1. Before each experiment, centrifuge the stock solution and use the supernatant.2. Prepare fresh solutions from lyophilized powder for each experiment.3. Characterize the peptide solution for aggregation using techniques like HPLC or dynamic light scattering.4. Ensure proper storage conditions to minimize chemical degradation. |
| Difficulty Dissolving Lyophilized Peptide | The peptide has a high intrinsic propensity to aggregate, or the chosen solvent is inappropriate. | 1. Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF first, and then slowly add the aqueous buffer.2. Use a buffer with a pH further away from the peptide's pI.3. Gentle sonication in a water bath may aid dissolution, but use with caution as it can also promote aggregation in some cases. |
| Loss of Activity Over Time in Solution | Chemical instability, such as oxidation of methionine or hydrolysis.[4][5] | 1. Prepare fresh solutions for each use.2. If a stock solution must be stored, flash-freeze aliquots and store at -80°C. Avoid repeated freeze-thaw cycles.3. For peptides containing methionine, consider using buffers with antioxidants if compatible with your assay. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-weighing: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Initially, attempt to dissolve the peptide in sterile, nuclease-free water. If solubility is an issue, consider a small amount of a sterile-filtered organic solvent such as dimethyl sulfoxide (DMSO) before diluting with the desired aqueous buffer.
-
Reconstitution: Add the solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mM).
-
Mixing: Gently swirl or pipette up and down to dissolve the peptide completely. Avoid vigorous vortexing.
-
Sterilization: If required for cell culture experiments, filter the peptide solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
Protocol 2: Monitoring Peptide Aggregation using Thioflavin T (ThT) Assay
This assay is a common method to detect the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) at 1 mM in water.
-
Prepare your this compound peptide solution at the desired concentration in the buffer of interest.
-
-
Assay Setup:
-
In a 96-well black plate with a clear bottom, add your peptide solution to the wells.
-
Include a negative control (buffer only).
-
Add ThT from the stock solution to each well to a final concentration of 10-25 µM.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C). You can take readings at various time points to monitor aggregation kinetics.
-
Fluorescence Measurement:
-
Use a microplate reader to measure the fluorescence intensity.
-
Set the excitation wavelength to approximately 440 nm and the emission wavelength to approximately 485 nm.[8]
-
-
Data Analysis: An increase in fluorescence intensity over time in the peptide-containing wells compared to the control indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: Workflow for this compound preparation and troubleshooting.
Caption: Impact of aggregation on this compound biological activity.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. reddit.com [reddit.com]
- 4. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Bioactive Antiflammin 2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of the bioactive nonapeptide, Antiflammin 2 (Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser).
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its synthesis challenging?
This compound (AF2) is a synthetic nonapeptide derived from uteroglobin, a protein with potent anti-inflammatory properties.[1] Its bioactivity makes it a person of interest for therapeutic applications.[1] The primary method for its synthesis is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] Challenges in its synthesis arise from its specific amino acid sequence, which can lead to side reactions such as oxidation of methionine residues, aspartimide formation at the aspartic acid residue, and difficulties in purification due to its physicochemical properties.[2][4][5]
Q2: What are the most common side reactions during this compound synthesis?
The most prevalent side reactions include:
-
Methionine Oxidation: The thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide, which can affect the peptide's bioactivity.[4]
-
Aspartimide Formation: The aspartic acid residue is prone to cyclization to form an aspartimide intermediate, especially under basic or acidic conditions.[2][5] This can lead to the formation of β-aspartyl peptides or piperidide adducts, complicating purification and reducing the yield of the desired product.[2][5]
-
Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the resin can hinder the accessibility of reagents, leading to incomplete reactions and the formation of deletion sequences.[6][7]
Q3: How is the bioactivity of synthesized this compound typically confirmed?
The anti-inflammatory activity of this compound is often evaluated using cell-based assays.[8][9] A common method involves stimulating macrophage cell lines (e.g., RAW 264.7) with an inflammatory agent like lipopolysaccharide (LPS) and then treating the cells with the synthesized peptide.[10] The bioactivity is quantified by measuring the reduction in the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), or pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
Q4: What is a realistic expected yield for this compound synthesis?
Yields in SPPS are highly dependent on the specific protocol, scale, and purification efficiency. For short to medium-sized peptides like this compound, crude yields can vary significantly. After purification, specific yields for peptides synthesized via manual or automated SPPS can range from approximately 30% to over 70%, depending on the sequence's difficulty and the optimization of the synthesis and purification steps.[12]
Part 2: Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Question | Possible Causes | Suggested Solutions & Troubleshooting Steps |
| Low Final Yield | Why is my final yield of purified this compound unexpectedly low? | 1. Incomplete Coupling: Steric hindrance or peptide aggregation blocking reactive sites.[7] 2. Incomplete Fmoc-Deprotection: Aggregation preventing piperidine access.[7] 3. Side Reactions: Aspartimide formation or methionine oxidation reducing the target peptide amount.[2][4] 4. Loss during Purification: Poor solubility or multiple purification runs. | 1. Monitor Coupling: Perform a Kaiser (ninhydrin) test on a few resin beads to check for free primary amines after coupling. If the test is positive (blue beads), perform a second coupling (double coupling).[7] 2. Optimize Deprotection: Increase the deprotection time with 20% piperidine in DMF or consider using a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), but be cautious as DBU can promote aspartimide formation.[13] 3. Mitigate Side Reactions: Add antioxidants like EDT or thioanisole during cleavage to prevent methionine oxidation. For aspartimide formation, use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OPhP)-OH derivatives. 4. Improve Purification: Optimize the HPLC gradient for better peak separation. Ensure the crude peptide is fully dissolved before injection, using solvents like DMSO if necessary.[14] |
| Purity Issues | My HPLC analysis shows multiple, hard-to-separate peaks. What are they and how can I fix this? | 1. Aspartimide-Related Impurities: Formation of α- and β-aspartyl peptides and their piperidide adducts.[2][5] 2. Oxidized Peptide: Presence of this compound with one or both methionines oxidized to sulfoxides.[4] 3. Deletion Sequences: Resulting from incomplete coupling at one or more steps. | 1. Address Aspartimide Formation: During synthesis, add HOBt to the piperidine deprotection solution to reduce aspartimide formation.[5] Use a milder cleavage cocktail if possible. 2. Prevent Oxidation: Use oxygen-free solvents and degas all solutions. Include scavengers like 1,2-ethanedithiol (EDT) in the cleavage cocktail.[15] 3. Optimize Coupling: Use highly efficient coupling reagents like HATU or HBTU. For difficult couplings, consider microwave-assisted synthesis to improve efficiency.[6][16] |
| Characterization Discrepancy | The mass spectrometry result of my peptide is +16 Da or +32 Da higher than expected. What happened? | Methionine Oxidation: This is the most common cause. A +16 Da shift corresponds to the oxidation of one methionine residue to methionine sulfoxide. A +32 Da shift indicates both methionine residues are oxidized.[4] | Preventative Measures: Strictly use degassed, high-purity solvents. Store Fmoc-Met-OH under inert gas. Cleavage: Ensure the cleavage cocktail contains scavengers to reduce any oxidation that may occur during the acidic cleavage step. A common scavenger is thioanisole or EDT.[15] |
Part 3: Experimental Protocols
Protocol 1: Fmoc-SPPS of this compound (0.1 mmol scale)
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.[17] After swelling, drain the DMF.
-
-
Fmoc-Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Wash the resin with DMF (5-7 times).
-
Perform a Kaiser test to confirm reaction completion. If incomplete, repeat the coupling step.[7]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the sequence: Ser(tBu), Asp(OtBu), Leu, Val, Lys(Boc), Lys(Boc), Met, Gln(Trt), Met.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[15]
-
Prepare a cleavage cocktail: 92.5% Trifluoroacetic acid (TFA), 2.5% water, 2.5% 1,2-ethanedithiol (EDT), 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol scale) and stir at room temperature for 2-3 hours.[16]
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[7][16]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.[16]
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Part 4: Data & Visualizations
Table 1: Comparison of Common Coupling Reagents in SPPS
| Coupling Reagent | Acronym | Activation Mechanism | Relative Efficiency | Racemization Risk | Notes |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium/Aminium Salt | High | Low | A very common and reliable coupling agent.[16] |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Uronium/Aminium Salt | Very High | Very Low | Excellent for difficult couplings, though more expensive.[19] |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Moderate | Moderate | Often used with an additive like HOBt to suppress racemization.[2] |
Diagram 1: General Workflow for Fmoc-SPPS of this compound
Caption: Automated/manual workflow for the synthesis of this compound via Fmoc-SPPS.
Diagram 2: Aspartimide Formation Side Reaction
Caption: Common side reaction pathway for Aspartic Acid during Fmoc-SPPS.
References
- 1. Antiflammins. Bioactive peptides derived from uteroglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. interanalyt.ru [interanalyt.ru]
- 7. benchchem.com [benchchem.com]
- 8. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purification and function of two analgesic and anti-inflammatory peptides from coelomic fluid of the earthworm, Eisenia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. rsc.org [rsc.org]
- 17. chem.uci.edu [chem.uci.edu]
- 18. chempep.com [chempep.com]
- 19. peptide.com [peptide.com]
Technical Support Center: Controlling for Antiflammin 2 Off-Target Effects
Welcome to the technical support center for Antiflammin 2. This resource is designed for researchers, scientists, and drug development professionals to address specific issues related to potential off-target effects of this compound during experiments. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a question-and-answer format, along with detailed experimental protocols and data to support your research and ensure the specificity of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the known primary target of this compound and its binding affinity?
A1: The primary known target of this compound is the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as Lipoxin A4 Receptor (ALX).[1] this compound has been shown to compete for binding to FPRL-1 with an approximate half-maximal effective concentration (EC50) of 1 µM.[1] It is important to note that it does not show significant binding to the classical Formyl Peptide Receptor (FPR).[1]
Data Presentation: this compound Binding Affinity
| Target | Reported EC50 | Cell Type Used in Study | Reference |
| FPRL-1/ALX | ~ 1 µM | HEK-293 cells expressing human FPRL-1 | [1] |
| FPR | No significant binding | HEK-293 cells expressing human FPR | [1] |
Q2: My experimental results with this compound are inconsistent. Could this be due to off-target effects?
A2: While off-target effects are a possibility for any bioactive molecule, inconsistency in results with this compound can also frequently arise from its chemical instability.[2] The peptide is susceptible to degradation under certain conditions, which can lead to a loss of activity that might be misinterpreted as a lack of a specific effect or an off-target phenomenon.
Troubleshooting Inconsistent Results:
-
Peptide Integrity: Ensure proper handling and storage of your this compound stock. It is a synthetic peptide that can be sensitive to pH and oxidation.[2][3]
-
Storage: Store lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
-
pH of Solutions: this compound can degrade under acidic conditions.[2] Ensure the pH of your experimental buffers is stable and within a neutral range.
-
Oxidation: The methionine residue in this compound is susceptible to oxidation.[3] Avoid prolonged exposure to air and consider using degassed buffers.
-
-
Use of Controls: To differentiate between a true off-target effect and other experimental variables, it is crucial to include proper controls.
-
Scrambled Peptide: A scrambled peptide with the same amino acid composition as this compound but a randomized sequence is an essential negative control.[4][5][6][7][8] This helps confirm that the observed biological effect is sequence-specific.
-
Vehicle Control: Always include a vehicle control to account for any effects of the solvent used to dissolve the peptide.
-
Q3: I am observing an unexpected biological response in my experiments with this compound. How can I determine if this is an off-target effect?
A3: Observing an unexpected biological response is a key indicator of a potential off-target effect. To investigate this, a systematic approach is recommended.
Logical Workflow for Investigating Unexpected Effects:
Caption: A logical workflow for troubleshooting unexpected biological effects observed with this compound.
Q4: How can I proactively screen for potential off-target effects of this compound?
A4: Proactive screening for off-target effects is a crucial step in drug development and for validating research findings. Several unbiased screening methods can be employed.
-
Proteome Microarrays: These arrays contain thousands of purified human proteins. Incubating a labeled version of this compound with these arrays can identify direct binding to unexpected proteins.
-
Kinome Scanning: As many signaling pathways involve kinases, performing a kinome scan can reveal if this compound inhibits or activates any kinases, which could be a source of off-target effects.
-
Cell-Based Assays: Utilize cell lines that do not express the known target (FPRL-1) to see if this compound still elicits a biological response.
Experimental Protocols
Protocol 1: Competitive Binding Assay to Confirm FPRL-1 Specificity
This protocol is designed to verify the specific binding of this compound to its target receptor, FPRL-1, and rule out binding to the closely related FPR.
Methodology:
-
Cell Culture: Culture HEK-293 cells stably transfected to express either human FPRL-1 or human FPR.
-
Radioligand: Use a known radiolabeled ligand for FPRL-1 and FPR, such as [125I-Tyr]-Ac2-26, an annexin-A1 peptide mimetic.
-
Competition Assay:
-
Incubate the transfected cells with a constant concentration of the radioligand.
-
Add increasing concentrations of unlabeled this compound (e.g., from 10-10 M to 10-5 M).
-
As a positive control, use a known unlabeled ligand for the respective receptor.
-
-
Measurement: After incubation and washing to remove unbound ligand, measure the remaining radioactivity.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound to determine the EC50.
Experimental Workflow for Competitive Binding Assay:
Caption: A simplified workflow for a competitive binding assay to assess this compound specificity.
Protocol 2: Synthesis and Use of a Scrambled Peptide Control
A scrambled peptide is a crucial negative control to ensure the observed effects of this compound are sequence-specific.
Methodology:
-
Sequence Design: Generate a randomized sequence using the same amino acids as this compound (H, D, M, N, K, V, L). For example, a scrambled sequence could be L-K-D-V-M-N-H-L-D.
-
Synthesis and Purification: Synthesize the scrambled peptide using standard solid-phase peptide synthesis methods. Purify the peptide to >95% using HPLC.
-
Verification: Confirm the mass of the synthesized peptide using mass spectrometry.
-
Experimental Use: In all experiments, include a treatment group with the scrambled peptide at the same concentration as this compound. The scrambled peptide should not elicit the same biological response as this compound.
Protocol 3: Kinome Scan for Off-Target Kinase Interactions
This protocol outlines a general approach to screen this compound against a panel of kinases.
Methodology:
-
Kinase Panel: Utilize a commercially available kinome profiling service that offers a large panel of purified, active kinases.
-
Binding Assay: The service will typically use a competition binding assay where the ability of this compound to displace a known ligand from each kinase is measured.
-
Data Analysis: The results are usually presented as the percentage of remaining kinase activity or binding at a given concentration of this compound. Significant inhibition of a kinase would indicate a potential off-target interaction.
-
Follow-up: Any identified hits should be validated using secondary assays, such as in-cell kinase activity assays.
Signaling Pathway: this compound and the FPRL-1/ALX Pathway
This compound is known to activate the FPRL-1/ALX receptor, which is involved in anti-inflammatory signaling. Activation of this receptor can lead to the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2) and subsequent downstream anti-inflammatory effects, such as the inhibition of neutrophil adhesion and migration.[1]
Caption: The signaling pathway of this compound through the FPRL-1/ALX receptor.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. all-chemistry.com [all-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 7. Scrambled Peptide Library Services - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. genscript.com [genscript.com]
Technical Support Center: Antiflammin 2 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective in vivo delivery of Antiflammin 2. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the in vivo administration of this compound, providing potential causes and solutions to ensure experimental success.
| Question/Issue | Potential Cause(s) | Troubleshooting/Recommendation(s) |
| 1. Inconsistent or lack of anti-inflammatory effect. | - Peptide Degradation: this compound is susceptible to degradation, particularly in acidic conditions.[1] The peptide bonds at the C-termini of aspartyl residues are prone to hydrolysis.[1] Additionally, the methionine residue can undergo oxidation.[2] - Improper Formulation/Solubility: The peptide may not be fully dissolved or may have aggregated in the delivery vehicle, leading to inaccurate dosing. - Incorrect Dosing or Administration: The dose may be too low, or the administration route may not be optimal for the specific inflammation model. | - Storage and Handling: Store lyophilized this compound at -20°C or below. Reconstitute the peptide in a neutral buffer (pH 7.0-7.4) immediately before use. Avoid repeated freeze-thaw cycles. - Formulation: For parenteral administration, dissolve this compound in sterile, pyrogen-free saline.[3] If solubility is an issue, consider using a small amount of a co-solvent like DMSO, ensuring the final concentration is not toxic to the animals. For topical administration, an ointment base can be used. - Dose-Response: Perform a pilot dose-response study to determine the optimal effective dose for your specific model and animal strain. |
| 2. Precipitation of this compound in solution. | - Aggregation: Peptides, especially those with hydrophobic residues, can be prone to aggregation, leading to precipitation. - Poor Solubility: this compound may have limited solubility in certain aqueous buffers, particularly at high concentrations. | - Solvent Selection: If precipitation occurs in saline, try reconstituting the peptide in a small volume of a polar organic solvent like DMSO and then slowly adding it to the aqueous vehicle while vortexing. - Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility. - pH Adjustment: Ensure the pH of the final solution is within a neutral range (7.0-7.4), as extreme pH can affect peptide stability and solubility. |
| 3. Variability in results between experiments. | - Peptide Instability: Inconsistent results can be a sign of peptide degradation over time.[1] - Animal Model Variability: The inflammatory response can vary depending on the age, weight, and strain of the animals used. - Inconsistent Administration: Variations in injection volume, site, or technique can lead to inconsistent drug delivery. | - Fresh Preparations: Always prepare fresh solutions of this compound for each experiment. - Standardize Animal Model: Use animals of the same age, weight range, and genetic background. Acclimatize animals to the laboratory environment before starting the experiment. - Consistent Technique: Ensure all personnel involved in the study are trained and use standardized procedures for drug administration and measurement of inflammation. |
| 4. How should I prepare this compound for topical delivery? | - Vehicle Selection: The choice of vehicle is critical for effective topical delivery. | - An ointment base is a suitable vehicle for topical application. While the exact composition of a commercially tested ointment is proprietary, a simple base can be prepared using a mixture of petrolatum and a penetration enhancer. The final concentration of this compound in the ointment should be determined based on dose-response studies. |
| 5. What is the mechanism of action of this compound? | - Receptor Binding and Downstream Signaling: Understanding the mechanism is key to interpreting results. | - this compound exerts its anti-inflammatory effects by activating the formyl-peptide receptor like 1 (FPRL-1).[4] This activation leads to the phosphorylation of extracellular-regulated kinase 1 and 2 (ERK1/2) and inhibits the activation of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[3][4] This ultimately suppresses leukocyte trafficking to the site of inflammation.[5] |
Quantitative Data Summary
The following table summarizes the dose-dependent effects of topically applied this compound on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice.
| This compound Dose (µ g/ear ) | Mean Reduction in Edema (%) | Mean Reduction in Leukocyte Influx (%) | Reference |
| 10 | 25 | 30 | [6] |
| 30 | 45 | 55 | [6] |
| 100 | 60 | 70 | [6] |
Note: These values are approximate and may vary depending on the specific experimental conditions.
Experimental Protocols
Parenteral Administration of this compound in a Carrageenan-Induced Paw Edema Model
This protocol describes the intraperitoneal (i.p.) administration of this compound to evaluate its anti-inflammatory effect in a rat model of carrageenan-induced paw edema.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Carrageenan (lambda, type IV)
-
Plethysmometer or digital caliper
-
Male Wistar rats (180-220 g)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.
-
This compound Preparation: Immediately before use, dissolve lyophilized this compound in sterile 0.9% saline to the desired concentration (e.g., 1 mg/mL).
-
Animal Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (saline)
-
This compound (different doses, e.g., 0.1, 0.5, 1 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Administration: Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection in a volume of 1 mL/kg body weight, 30 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Topical Administration of this compound in a TPA-Induced Ear Edema Model
This protocol details the topical application of this compound to assess its anti-inflammatory activity in a mouse model of TPA-induced ear edema.
Materials:
-
This compound (lyophilized powder)
-
Ointment base (e.g., petrolatum)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone
-
Micrometer or punch biopsy and balance
-
Male Swiss mice (25-30 g)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
This compound Formulation: Prepare the this compound ointment by thoroughly mixing the lyophilized powder with the ointment base to achieve the desired concentrations (e.g., 0.1%, 0.3%, 1% w/w).
-
Animal Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (ointment base)
-
This compound ointment (different concentrations)
-
Positive control (e.g., Indomethacin ointment)
-
-
Topical Application: Apply a thin layer (e.g., 20 mg) of the vehicle, this compound ointment, or positive control to the inner and outer surfaces of the right ear of each mouse 30 minutes before TPA application.
-
Induction of Edema: Apply 20 µL of a TPA solution in acetone (e.g., 0.01%) to the inner and outer surfaces of the right ear.
-
Measurement of Edema: After 6 hours, sacrifice the animals and measure the ear thickness using a micrometer or take a standard-sized punch biopsy from both ears and weigh them.
-
Data Analysis: The difference in thickness or weight between the right (treated) and left (untreated) ears is a measure of the edema. Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway.
Experimental Workflow for In Vivo Anti-inflammatory Assay
Caption: General experimental workflow.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent results.
References
- 1. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative degradation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Antiflammin 2 and Dexamethasone in Inflammation Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Antiflammin 2, a synthetic peptide, and dexamethasone, a well-established corticosteroid. This analysis is supported by experimental data on their respective mechanisms of action and efficacy in various inflammatory models.
Executive Summary
This compound and dexamethasone represent two distinct classes of anti-inflammatory agents with fundamentally different mechanisms of action. Dexamethasone, a potent synthetic glucocorticoid, exerts its effects through the intracellular glucocorticoid receptor, leading to broad transcriptional regulation of inflammatory genes. In contrast, this compound, a nonapeptide, primarily acts through a G-protein coupled receptor, the formyl-peptide receptor like 1 (FPRL-1), initiating a more targeted signaling cascade.
Experimental evidence suggests that the efficacy of these two compounds is highly dependent on the nature of the inflammatory stimulus. Dexamethasone demonstrates broad and potent anti-inflammatory activity across various models, whereas this compound exhibits a more stimulus-specific effect, showing efficacy in certain models of inflammation but not others.
Mechanisms of Action
Dexamethasone: Broad Genomic Regulation
Dexamethasone, a synthetic glucocorticoid, readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR).[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and translocation into the nucleus.
Once in the nucleus, the dexamethasone-GR complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins such as annexin-A1 (also known as lipocortin-1).[1][2] Annexin-A1 is a key mediator that inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins and leukotrienes.[1]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), thereby downregulating the expression of a wide range of inflammatory mediators, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2]
References
A Comparative Efficacy Analysis: Antiflammin-2 vs. Indomethacin
For Immediate Release
[City, State] – [Date] – In the landscape of anti-inflammatory drug development, a comprehensive understanding of the comparative efficacy and mechanisms of action of novel versus established agents is paramount. This guide provides a detailed comparison of Antiflammin-2, a synthetic nonapeptide, and indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID), aimed at researchers, scientists, and professionals in drug development.
Executive Summary
This report delineates the distinct pharmacological profiles of Antiflammin-2 and indomethacin. While indomethacin primarily exerts its anti-inflammatory effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, Antiflammin-2 acts via a novel pathway involving the formyl-peptide receptor like-1 (FPRL-1). This fundamental difference in their mechanism of action translates to varied efficacy in different experimental models of inflammation. This guide presents a compilation of experimental data to objectively compare their performance.
Mechanism of Action
Indomethacin is a well-established NSAID that functions by inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] Additionally, some studies suggest that indomethacin may also inhibit phospholipase A2 (PLA2) and the motility of polymorphonuclear leukocytes.[3]
Antiflammin-2 is a synthetic peptide with a mechanism of action that is distinct from traditional NSAIDs.[4] It has been shown to activate the human formyl-peptide receptor like-1 (FPRL-1), a G-protein coupled receptor involved in modulating inflammatory responses.[4] This activation is believed to mediate its anti-inflammatory effects, which include the inhibition of leukocyte trafficking and adhesion.[5] Some early reports suggested Antiflammin-2 might directly inhibit phospholipase A2 (PLA2), but subsequent studies have indicated it does not directly inhibit purified human synovial fluid PLA2.[3][6] Instead, its effects are likely attributable to downstream signaling events following receptor activation.[7]
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of Antiflammin-2 and indomethacin from various in vitro and in vivo experimental models.
Table 1: In Vitro Efficacy
| Parameter | Antiflammin-2 | Indomethacin |
| FPRL-1 Activation (EC50) | ~1 µM[2][4] | Not Applicable |
| Inhibition of Neutrophil Adhesion (IC50) | 4-20 µM[4] | 15 µM (inhibition of HOCl formation)[8] |
| PLA2 Inhibition (IC50/Ki) | No direct inhibition of HSF-PLA2[6] | 28 µM (rat peritoneal), 35 µM (human synovial), Ki = 12 µM (rabbit PMN)[9][10] |
| COX Inhibition | Not reported | Potent inhibitor |
Table 2: In Vivo Efficacy in Murine Ear Edema Models
| Model | Treatment | Dosage | % Inhibition of Edema | Reference |
| TPA-Induced Ear Edema | Antiflammin-2 (topical) | 100 µ g/ear | Dose-dependent reduction | [7] |
| Indomethacin (topical) | 1 mg/ear | ~83% | [11] | |
| Arachidonic Acid-Induced Ear Edema | Antiflammin-2 (topical) | Not specified | No effect | [7] |
| Indomethacin (topical) | Not specified | Significant reduction | [7] |
Detailed Experimental Protocols
TPA-Induced Murine Ear Edema
This model assesses the efficacy of anti-inflammatory agents against inflammation induced by the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA).
-
Animal Model: Male mice are utilized for this assay.
-
Induction of Inflammation: A solution of TPA in a suitable solvent (e.g., acetone) is applied topically to the inner and outer surfaces of one ear. The contralateral ear receives the solvent alone and serves as a control.
-
Treatment: The test compounds (Antiflammin-2 or indomethacin) are typically applied topically either before or shortly after the TPA application.
-
Assessment of Edema: At a specified time point after TPA application (commonly 4-6 hours), the animals are euthanized. A standard-sized circular biopsy is taken from both the treated and control ears, and the weight of each biopsy is recorded.
-
Calculation of Inhibition: The degree of edema is determined by the difference in weight between the TPA-treated and control ear biopsies. The percentage inhibition of edema by the test compound is calculated relative to the edema observed in the vehicle-treated group.[7][11]
In Vitro Neutrophil Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory cascade.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer in multi-well plates.
-
Activation of Endothelial Cells: The HUVEC monolayer is activated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of adhesion molecules.
-
Isolation of Neutrophils: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Treatment: The isolated neutrophils are pre-incubated with the test compound (Antiflammin-2 or indomethacin) or vehicle control.
-
Co-culture: The treated neutrophils are then added to the activated HUVEC monolayer and allowed to adhere for a specific period.
-
Washing: Non-adherent neutrophils are removed by gentle washing.
-
Quantification of Adhesion: The number of adherent neutrophils is quantified, typically by measuring the activity of a neutrophil-specific enzyme like myeloperoxidase.
-
Calculation of Inhibition: The percentage inhibition of neutrophil adhesion is calculated by comparing the results from the compound-treated groups to the vehicle-treated control.[5]
Discussion
The compiled data reveals a clear divergence in the pharmacological profiles of Antiflammin-2 and indomethacin. Indomethacin's potent, non-selective inhibition of COX enzymes makes it a highly effective anti-inflammatory agent in models where prostaglandins are the primary drivers of inflammation, such as the arachidonic acid-induced ear edema model.[7] However, this broad mechanism is also associated with a range of side effects, particularly gastrointestinal issues, due to the inhibition of the homeostatic functions of COX-1.
In contrast, Antiflammin-2 demonstrates efficacy in inflammatory models driven by leukocyte infiltration, such as the TPA-induced ear edema model, while being ineffective in the arachidonic acid-induced model.[7] This specificity suggests a more targeted anti-inflammatory action with a potentially different side-effect profile. Its mechanism, centered on the activation of the FPRL-1 receptor and subsequent inhibition of leukocyte adhesion, represents a promising alternative to COX-inhibition for certain inflammatory conditions.
Conclusion
Antiflammin-2 and indomethacin represent two distinct approaches to anti-inflammatory therapy. Indomethacin is a potent, broad-spectrum anti-inflammatory agent with a well-understood mechanism and a known side-effect profile. Antiflammin-2, with its novel mode of action via the FPRL-1 receptor, offers a more targeted approach, particularly for inflammatory conditions characterized by significant leukocyte infiltration. Further head-to-head clinical studies are warranted to fully elucidate the therapeutic potential and comparative advantages of Antiflammin-2 in specific inflammatory diseases. This guide provides a foundational comparison to inform future research and development in this critical area.
References
- 1. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiflammins. Anti-inflammatory activity and effect on human phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the myeloperoxidase-H2O2-Cl- system of neutrophils by indomethacin and other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low concentrations of indomethacin inhibit phospholipase A2 of rabbit polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Antiflammin 2 and Annexin A1 Mimetic Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Antiflammin 2 and the prominent Annexin A1 mimetic peptide, Ac2-26. The information presented is collated from various experimental studies to aid researchers in understanding their respective mechanisms of action, potencies, and potential therapeutic applications in inflammatory diseases.
Introduction to Anti-inflammatory Peptides
This compound and Annexin A1 mimetic peptides represent a class of synthetic peptides with potent anti-inflammatory properties. They are primarily derived from or share homology with Annexin A1 (also known as Lipocortin 1), a 37 kDa glucocorticoid-regulated protein that plays a crucial role in the resolution of inflammation. These peptides offer a promising therapeutic strategy by mimicking the endogenous anti-inflammatory pathways of Annexin A1.
This compound is a nonapeptide with a sequence showing homology to a region of Annexin A1.[1] It has been investigated for its ability to modulate key inflammatory responses.
Annexin A1 mimetic peptides , most notably Ac2-26 , are derived from the N-terminal region of Annexin A1.[2] This 25-amino acid peptide has been extensively studied and is known to replicate many of the anti-inflammatory and pro-resolving actions of the full-length Annexin A1 protein.[2]
Mechanism of Action: Targeting Formyl Peptide Receptors
Both this compound and Ac2-26 exert their anti-inflammatory effects primarily through interaction with Formyl Peptide Receptors (FPRs) , a family of G protein-coupled receptors expressed on various immune cells, particularly neutrophils.[3][4]
This compound has been shown to be an agonist for Formyl Peptide Receptor-Like 1 (FPRL1) , also known as FPR2/ALX .[1][3] It competes for binding at this receptor, initiating downstream signaling cascades that lead to the attenuation of inflammatory responses.[1][3]
Ac2-26 is also a well-established ligand for the FPR family. It can bind to both FPR1 and FPR2/ALX , although its interaction with FPR2/ALX is often associated with its potent anti-inflammatory and pro-resolving effects.[2][5] The activation of these receptors by Ac2-26 leads to the inhibition of leukocyte trafficking, reduction of pro-inflammatory mediator production, and promotion of apoptosis in neutrophils, contributing to the resolution of inflammation.[6]
Quantitative Data Presentation
The following tables summarize the available quantitative data on the performance of this compound and Ac2-26 in various in vitro and in vivo models. It is important to note that the data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding and Activation
| Peptide | Receptor Target | Assay Type | Cell Line | Tracer | Potency (EC50/IC50) | Reference |
| This compound | FPRL1 (FPR2/ALX) | Competition Binding | HEK-293 | [¹²⁵I-Tyr]-Ac2-26 | ~1 µM (EC50) | [1][3] |
| Ac2-26 | FPR1 and FPR2/ALX | Not specified | Not specified | Not specified | Binds to both | [2] |
Table 2: Inhibition of Neutrophil Function
| Peptide | Assay | Model/Stimulus | Effect | Potency (IC50) | Reference |
| This compound | Adhesion Molecule Expression | PAF or IL-8 stimulated human leukocytes | Attenuation of L-selectin and CD11/CD18 expression | 4-20 µM | |
| This compound | Neutrophil Adhesion | LPS-activated HCAEC | Marked decrease in adhesion | Not specified | |
| Ac2-26 | Neutrophil Chemotaxis | Human neutrophils | Elicits chemotaxis | Near maximal effect at 10 µM | [7] |
| Ac2-26 | Neutrophil Adhesion | Not specified | Inhibition | Not specified | [6] |
Table 3: Inhibition of Inflammatory Mediators
| Peptide | Mediator | Cell/Model System | Effect | Concentration/Dose | Reference |
| This compound | Leukotriene B4 (LTB4) | TPA-induced murine ear edema | Dose-dependent reduction | Not specified | |
| Ac2-26 | TNF-α, IL-1β, MCP-1, MIP-1α | LPS-induced astrocytes | Reduced production | Not specified | [8] |
| Ac2-26 | IL-4, CCL2/MCP-1, TNF-α, TGF-β | HDM-stimulated mice | Decreased production | 200 µ g/mouse , i.n. | [5] |
| Ac2-26 | TNF-α, IL-1β, IL-6, IL-17A | Collagen-induced arthritis in rats | Significant inhibition | Not specified | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (for Ac2-26)
This protocol is based on the methodology described in studies evaluating the chemotactic effects of Ac2-26 on human neutrophils.[7]
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy volunteers using density gradient centrifugation.
-
Chemotaxis Setup: A Boyden chamber or a similar multi-well chemotaxis plate with a porous membrane (e.g., 3-µm pore size) is used.
-
Assay Procedure:
-
The lower chamber of the well is filled with a medium containing the chemoattractant (e.g., Ac2-26 at various concentrations).
-
A suspension of isolated neutrophils is placed in the upper chamber.
-
The plate is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a defined period (e.g., 90 minutes) to allow for cell migration.
-
-
Quantification of Migration: The number of neutrophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer or by using a fluorescent dye that measures cell viability.
Receptor Binding Assay (for this compound)
This protocol is based on the methodology used to determine the binding affinity of this compound to FPRL1.[1][3]
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected to express human FPRL1 (FPR2/ALX).
-
Radioligand Binding:
-
A radiolabeled tracer, such as [¹²⁵I-Tyr]-Ac2-26, is used.
-
Transfected cells are incubated with a fixed concentration of the radiolabeled tracer.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
-
Incubation and Washing: The incubation is carried out for a specific time at a defined temperature to reach binding equilibrium. The cells are then washed to remove unbound radioligand.
-
Measurement of Radioactivity: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 or EC50 value).
Cytokine Release Assay (for Ac2-26)
This protocol is based on methodologies used to assess the effect of Ac2-26 on the production of pro-inflammatory cytokines.[5][8]
-
Cell Culture or Animal Model:
-
In Vitro: A relevant cell line (e.g., astrocytes, macrophages) is cultured and stimulated with an inflammatory agent (e.g., Lipopolysaccharide - LPS) in the presence or absence of Ac2-26 at various concentrations.
-
In Vivo: An animal model of inflammation (e.g., house dust mite-induced airway inflammation) is used. Animals are treated with Ac2-26, and relevant tissues or biological fluids are collected.
-
-
Sample Collection:
-
In Vitro: The cell culture supernatant is collected after a specific incubation period.
-
In Vivo: Bronchoalveolar lavage fluid (BALF), serum, or tissue homogenates are collected.
-
-
Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the collected samples is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine.
-
Data Analysis: The results are expressed as the concentration of the cytokine (e.g., pg/mL or ng/mL) and compared between the different treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound and Ac2-26
Caption: Signaling pathway of this compound and Ac2-26 via Formyl Peptide Receptors.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: Workflow for assessing neutrophil chemotaxis in response to peptides.
Conclusion
Both this compound and the Annexin A1 mimetic peptide Ac2-26 demonstrate significant anti-inflammatory properties, primarily mediated through the activation of Formyl Peptide Receptors. Ac2-26 has been more extensively characterized, with a broader range of studies detailing its effects on various inflammatory cells and mediators. The available data suggests that both peptides are potent inhibitors of neutrophil migration and can modulate the production of inflammatory cytokines.
While a direct, head-to-head comparison of their potency is limited by the available literature, this guide provides a comprehensive overview of the existing experimental data to inform researchers and drug development professionals. Further studies employing standardized assays to directly compare the efficacy of these and other Annexin A1-derived peptides will be invaluable in elucidating their full therapeutic potential.
References
- 1. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin 1 Mimetic Ac2-26 Holds Promise for the Treatment of Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ac2-26 Mimetic Peptide of Annexin A1 Inhibits Local and Systemic Inflammatory Processes Induced by Bothrops moojeni Venom and the Lys-49 Phospholipase A2 in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin-1 Mimetic Peptide Ac2-26 Suppresses Inflammatory Mediators in LPS-Induced Astrocytes and Ameliorates Pain Hypersensitivity in a Rat Model of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the resolution pathway of inflammation using Ac2–26 peptide-loaded PEGylated lipid nanoparticles for the remission of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Antiflammin 2 and Lipoxin A4 in Modulating Inflammation
For researchers and professionals in drug development, understanding the comparative efficacy of anti-inflammatory agents is paramount. This guide provides an objective comparison of Antiflammin 2 and Lipoxin A4, focusing on their performance in preclinical models of inflammation, supported by experimental data.
Introduction to this compound and Lipoxin A4
This compound (AF-2) is a synthetic nonapeptide with the amino acid sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu. It was designed based on the sequence homology between uteroglobin and lipocortin 1, proteins known for their anti-inflammatory properties. The proposed mechanisms of action for this compound include the inhibition of phospholipase A2 (PLA2) activation and interaction with the formyl-peptide receptor like 1 (FPRL-1), a receptor also utilized by Lipoxin A4. However, the in vivo efficacy of this compound has been a subject of debate, with some studies noting a lack of reproducible anti-inflammatory activity, potentially due to its chemical instability.
Lipoxin A4 (LXA4) is an endogenous eicosanoid, a product of arachidonic acid metabolism, that serves as a potent anti-inflammatory and pro-resolving mediator. It plays a crucial role in the resolution phase of inflammation by inhibiting the recruitment and activation of neutrophils, stimulating the clearance of apoptotic cells by macrophages (efferocytosis), and downregulating the production of pro-inflammatory cytokines. The primary receptor for Lipoxin A4 is the ALX/FPR2 receptor (the human ortholog of FPRL-1), through which it exerts its multifaceted anti-inflammatory effects.
Quantitative Comparison of Efficacy
| Parameter | This compound | Lipoxin A4 | Experimental Model |
| Receptor Binding (EC50) | ~1 µM[1][2] | - | Competition binding assay for FPRL-1/ALX receptor in HEK-293 cells.[1] |
| Inhibition of Leukocyte Adhesion Molecule Expression (IC50) | 4-20 µM[3] | 0.2-1.9 µM (stable analogs)[4] | Attenuation of PAF-induced L-selectin and CD11/CD18 expression on human leukocytes.[3][4] |
| Inhibition of Leukocyte Adhesion | Marked decrease | Marked decrease (at 10 nM for stable analogs)[5] | In vitro adhesion of human neutrophils to LPS-activated endothelial cells.[4] |
| Inhibition of Neutrophil Chemotaxis | - | ~50% inhibition at 1 nM | In vitro chemotaxis of human polymorphonuclear leukocytes in response to leukotriene B4. |
| In vivo Anti-inflammatory Dose | Dose-dependent reduction | 1-20 ng/paw | TPA-induced ear edema in mice (this compound)[6] and Carrageenan-induced paw edema in mice (Lipoxin A4). |
| Inhibition of Leukocyte Rolling and Adherence | - | Significant reduction at 10 nM (stable analogs)[5] | L-NAME-induced leukocyte rolling and adherence in the rat mesenteric microvasculature.[5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound and Lipoxin A4
Caption: Signaling pathways of this compound and Lipoxin A4 via the ALX/FPR2 receptor.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for the in vivo carrageenan-induced paw edema model.[7][8][9]
Experimental Workflow for Leukocyte Adhesion Assay
Caption: General workflow for an in vitro leukocyte adhesion assay.
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is widely used to assess the efficacy of acute anti-inflammatory agents.[7][8][9]
-
Animals: Male Wistar rats or Swiss mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Procedure:
-
A baseline measurement of the hind paw volume is taken using a plethysmometer.
-
The test compound (this compound or Lipoxin A4) or vehicle is administered, typically intraperitoneally or subcutaneously, at a predetermined time before the inflammatory challenge.
-
A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Leukocyte-Endothelial Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory cascade.
-
Cell Culture:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer in 96-well plates.
-
Human neutrophils are isolated from the peripheral blood of healthy donors.
-
-
Procedure:
-
The HUVEC monolayer is activated with an inflammatory stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a specific duration (e.g., 4-6 hours).
-
Isolated neutrophils are labeled with a fluorescent dye (e.g., Calcein-AM).
-
The labeled neutrophils are pre-incubated with various concentrations of the test compound (this compound or Lipoxin A4) or vehicle.
-
The treated neutrophils are then added to the activated HUVEC monolayer and incubated for a set period (e.g., 30 minutes).
-
Non-adherent neutrophils are removed by gentle washing.
-
-
Data Analysis: The number of adherent neutrophils is quantified by measuring the fluorescence intensity in each well using a fluorescence plate reader. The percentage of inhibition of adhesion is calculated relative to the vehicle-treated control.
Conclusion
Both this compound and Lipoxin A4 demonstrate anti-inflammatory properties by interacting with the ALX/FPR2 receptor and modulating downstream inflammatory pathways. The available data suggests that Lipoxin A4 is a potent anti-inflammatory mediator, effective at nanomolar and even lower concentrations in various preclinical models. This compound also shows anti-inflammatory activity, particularly in inhibiting leukocyte adhesion, although the effective concentrations reported are in the micromolar range.
The lack of direct comparative studies necessitates a cautious interpretation of their relative potency. Future research employing side-by-side comparisons in standardized in vitro and in vivo models is warranted to definitively establish the comparative efficacy of these two anti-inflammatory molecules. For drug development professionals, while both molecules target a key pro-resolving receptor, the endogenous nature and higher potency observed for Lipoxin A4 in multiple studies may suggest a more promising therapeutic avenue. However, the synthetic nature of this compound could offer advantages in terms of manufacturing and stability if its efficacy can be consistently demonstrated and optimized.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory actions of lipoxin A(4) stable analogs are demonstrable in human whole blood: modulation of leukocyte adhesion molecules and inhibition of neutrophil-endothelial interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipoxin A4 stable analogs inhibit leukocyte rolling and adherence in the rat mesenteric microvasculature: role of P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Validating Antiflammin 2 Bioactivity: A Comparative Guide to FPRL-1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antiflammin 2's bioactivity with known Formyl Peptide Receptor-Like 1 (FPRL-1) antagonists. The data presented herein is supported by established experimental protocols, offering a framework for the validation and investigation of novel anti-inflammatory compounds targeting the FPRL-1 signaling pathway.
Introduction to this compound and FPRL-1
This compound is a nonapeptide with recognized anti-inflammatory properties. Its mechanism of action is, in part, mediated through the activation of the Formyl Peptide Receptor-Like 1 (FPRL-1), also known as FPR2/ALX.[1][2][3] FPRL-1 is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory responses.[4] Activation of FPRL-1 by ligands like this compound can trigger downstream signaling cascades, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), ultimately modulating inflammatory processes.[2][3] This guide compares the bioactivity of this compound with established FPRL-1 antagonists, providing a quantitative basis for its validation.
Quantitative Bioactivity Comparison
The following table summarizes the quantitative bioactivity data for this compound and selected FPRL-1 antagonists. This data is crucial for comparing the potency and efficacy of these compounds in modulating FPRL-1 activity.
| Compound | Target(s) | Assay Type | Quantitative Value (IC₅₀/EC₅₀/K_d) | Reference(s) |
| This compound | FPRL-1 | Competitive Binding | ~1 µM (EC₅₀) | [2][3] |
| WRW4 | FPRL-1 | Competitive Binding | 0.23 µM (IC₅₀) | [5] |
| Boc-FLFLF | FPR1, FPRL-1 | Calcium Mobilization | 230 nM (K_d for FPR1) | [6] |
| PBP10 | FPRL-1 (FPR2) | NADPH Oxidase Activity | Selective inhibitor (no IC₅₀ provided) | |
| Ginsenoside Rb1 | Multiple | Various | EC₅₀ of 2.3 µM for some effects | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To measure the ability of this compound or an antagonist to displace a radiolabeled ligand from FPRL-1.
Materials:
-
HEK-293 cells transiently or stably expressing human FPRL-1.
-
Radiolabeled ligand (e.g., [¹²⁵I-Tyr]-Ac2-26).
-
Unlabeled competitor (this compound or antagonist).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold PBS).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Cell Preparation: Culture and harvest FPRL-1 expressing cells. Prepare cell membranes by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled competitor.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ or K_i value using non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPCR activation.
Objective: To assess the ability of this compound to induce, or an antagonist to inhibit, FPRL-1-mediated calcium flux.
Materials:
-
FPRL-1 expressing cells (e.g., CHO or HEK-293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Agonist (this compound).
-
Antagonist.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with kinetic reading capabilities.
Protocol:
-
Cell Seeding: Seed FPRL-1 expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye by incubating them with the dye solution (e.g., Fluo-4 AM with Pluronic F-127) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Compound Addition: For agonist testing, add varying concentrations of this compound. For antagonist testing, pre-incubate the cells with the antagonist before adding a known FPRL-1 agonist.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time to capture the calcium flux.
-
Data Analysis: Determine the peak fluorescence response for each well. For agonists, plot the response against the logarithm of the concentration to determine the EC₅₀. For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC₅₀.
ERK Phosphorylation Assay (Western Blot)
This assay measures the activation of a key downstream signaling molecule, ERK, following receptor activation.
Objective: To determine the effect of this compound on FPRL-1-mediated ERK1/2 phosphorylation.
Materials:
-
FPRL-1 expressing cells.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment: Treat FPRL-1 expressing cells with varying concentrations of this compound for a specific time course.
-
Cell Lysis: Lyse the cells with lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities for phospho-ERK1/2 and total ERK1/2. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Visualizing the Molecular Interactions and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Conclusion
The data and protocols presented in this guide provide a robust framework for validating the bioactivity of this compound and comparing its performance against known FPRL-1 antagonists. By utilizing these standardized methods, researchers can obtain reliable and comparable data, accelerating the discovery and development of novel anti-inflammatory therapeutics targeting the FPRL-1 pathway. The provided diagrams offer a clear visual representation of the underlying molecular mechanisms and experimental procedures, aiding in the design and interpretation of future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiflammin-2 activates the human formyl-peptide receptor like 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The active component of ginseng, ginsenoside Rb1, improves erythropoiesis in models of Diamond–Blackfan anemia by targeting Nemo-like kinase - PMC [pmc.ncbi.nlm.nih.gov]
Antiflammin 2: A Comparative Analysis of its Cross-Reactivity with Peptide Receptors
For Researchers, Scientists, and Drug Development Professionals
Antiflammin 2 (AF-2) is a nonapeptide with recognized anti-inflammatory properties. Its therapeutic potential is intrinsically linked to its interaction with specific cellular receptors. This guide provides a detailed comparison of the known cross-reactivity of this compound with other peptide receptors, supported by available experimental data. A primary focus is placed on its interaction with the Formyl Peptide Receptor (FPR) family, as this is the most extensively studied interaction.
Executive Summary
Experimental evidence strongly indicates that this compound exhibits a high degree of selectivity for the human Formyl-Peptide Receptor-Like 1 (FPRL-1), also known as FPR2. It demonstrates negligible binding to the classical Formyl Peptide Receptor (FPR1). While comprehensive screening data against a wider range of other peptide G-protein coupled receptors (GPCRs) involved in inflammation, such as chemokine, bradykinin, or protease-activated receptors, is not extensively available in public literature, the current body of research points towards a specific mechanism of action mediated primarily through FPRL-1.
Receptor Binding Profile of this compound
The primary molecular target of this compound has been identified as FPRL-1. Studies utilizing competitive binding assays have demonstrated that this compound effectively displaces ligands for FPRL-1, while showing no significant interaction with FPR1.
| Receptor | Ligand | Cell Line | Assay Type | EC50 / IC50 | Reference |
| FPRL-1 (FPR2) | This compound | HEK-293 | Competitive Binding | ~ 1 µM | [1] |
| FPR1 | This compound | HEK-293 | Competitive Binding | No significant binding | [1] |
Table 1: Quantitative Analysis of this compound Receptor Binding. This table summarizes the available data on the binding affinity of this compound for Formyl Peptide Receptors.
Signaling Pathways
Activation of FPRL-1 by this compound initiates a downstream signaling cascade that contributes to its anti-inflammatory effects. A key event in this pathway is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This signaling cascade is crucial for mediating the cellular responses to this compound, which include the inhibition of neutrophil adhesion to the endothelium.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide-receptor interactions and for comparing the cross-reactivity of compounds like this compound. Below are representative protocols for key experiments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Protocol Steps:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-293 cells stably transfected with the human FPRL-1 or other receptor of interest.
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand (e.g., [125I-Tyr]-Ac2-26 for FPRL-1), and varying concentrations of unlabeled this compound.
-
Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This functional assay measures the activation of a key downstream signaling molecule following receptor activation by this compound.
Protocol Steps:
-
Cell Culture and Treatment:
-
Seed cells expressing the receptor of interest (e.g., FPRL-1) in culture plates.
-
Starve the cells in a serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of this compound for a short period (e.g., 5-15 minutes).
-
-
Protein Extraction:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.
-
Quantify the band intensities to determine the relative increase in ERK1/2 phosphorylation in response to this compound.
-
Conclusion
References
A Comparative Analysis of Antiflammin 1 and Antiflammin 2: Potency, Mechanisms, and Experimental Insights
Antiflammin 1 (AF-1) and Antiflammin 2 (AF-2) are synthetic nonapeptides derived from the anti-inflammatory proteins uteroglobin and lipocortin-1, respectively.[1] Both peptides have garnered significant interest within the research and drug development communities for their potent anti-inflammatory properties. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Biochemical Properties and Mechanism of Action
Antiflammins were initially identified based on a shared sequence homology in their parent proteins and were thought to exert their anti-inflammatory effects primarily through the direct inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. However, subsequent research has revealed a more nuanced mechanism of action. While the direct enzymatic inhibition of PLA2 by Antiflammins is now a point of contention, there is substantial evidence that they interfere with PLA2 activation.[2][3][4] This distinction is critical for understanding their therapeutic potential.
Antiflammin 1 (AF-1) , with the sequence Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser, is derived from uteroglobin.[5] Its anti-inflammatory and anti-fibrotic actions have been demonstrated in various models.[6][7] AF-1 is understood to bind to the uteroglobin receptor (UG-R), which is also known as the lipocalin-interacting membrane receptor (LIMR).[6][8] This interaction triggers a downstream signaling cascade involving the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathway.[6]
This compound (AF-2) , with the sequence His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu, originates from lipocortin-1. Its mechanism is better defined, with studies showing it activates the human formyl-peptide receptor-like 1 (FPRL-1).[9] This receptor activation leads to the rapid phosphorylation of ERK1 and ERK2, contributing to its anti-inflammatory effects, which include the inhibition of leukocyte trafficking.[9][10]
Quantitative Comparison of Anti-inflammatory Potency
Direct comparative studies on the potency of Antiflammin 1 and 2 are limited. However, available data allows for a quantitative assessment of their effects on specific inflammatory markers. One key area of comparison is their ability to modulate the expression of leukocyte adhesion molecules, which are crucial for the migration of inflammatory cells to the site of injury.
| Parameter | Antiflammin 1 | This compound | Reference |
| Inhibition of Leukocyte Adhesion Molecule Expression (L-selectin and CD11/CD18) | IC50: 4-20 µM | IC50: 4-20 µM | [11] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (Antiflammin 1)
This in vivo model is used to assess the anti-inflammatory and anti-fibrotic efficacy of Antiflammin 1.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Induction of Fibrosis: A single intratracheal injection of bleomycin (e.g., 5 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment: Antiflammin 1 is administered, typically via intraperitoneal injection, at varying doses (e.g., 1-10 mg/kg/day) for a specified duration (e.g., 14-28 days).
-
Assessment of Inflammation: At an early time point (e.g., day 7), bronchoalveolar lavage fluid (BALF) is collected to measure the influx of inflammatory cells (neutrophils, macrophages). Lung tissue homogenates are analyzed for pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA.
-
Assessment of Fibrosis: At a later time point (e.g., day 21 or 28), lung tissue is harvested for histological analysis (e.g., Masson's trichrome staining) to visualize collagen deposition. Hydroxyproline content, a quantitative measure of collagen, is also determined.[7]
TPA-Induced Ear Edema Model (this compound)
This model is employed to evaluate the topical anti-inflammatory activity of this compound.
Methodology:
-
Animal Model: Swiss mice are commonly used.
-
Induction of Edema: A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle like acetone is applied topically to the inner and outer surfaces of the mouse ear to induce an inflammatory response and edema.
-
Treatment: this compound, dissolved in a suitable vehicle, is applied topically to the ear, typically 30 minutes before the TPA application.
-
Measurement of Edema: After a set period (e.g., 4-6 hours), the mice are euthanized, and a standard-sized punch biopsy of the ear is taken. The weight of the biopsy from the treated (right) ear is compared to the vehicle-treated (left) ear to quantify the degree of edema and the inhibitory effect of this compound.
-
Biochemical Analysis: The ear tissue can be homogenized to measure levels of inflammatory mediators such as leukotriene B4 (LTB4) and prostaglandin E2 (PGE2) by radioimmunoassay or ELISA.
Leukocyte Adhesion Assay (Antiflammin 1 and 2)
This in vitro assay assesses the ability of the Antiflammins to inhibit the adhesion of leukocytes to endothelial cells, a critical step in the inflammatory response.
Methodology:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent monolayer in multi-well plates.
-
Activation of Endothelial Cells: The HUVEC monolayer is activated with an inflammatory stimulus such as lipopolysaccharide (LPS) or TNF-α to induce the expression of adhesion molecules (e.g., E-selectin, ICAM-1).
-
Leukocyte Preparation: Human neutrophils or a leukocyte cell line (e.g., HL-60) are isolated and labeled with a fluorescent dye (e.g., calcein-AM).
-
Treatment: The fluorescently labeled leukocytes are pre-incubated with varying concentrations of Antiflammin 1 or this compound before being added to the activated HUVEC monolayer.
-
Adhesion Measurement: After a co-incubation period, non-adherent leukocytes are washed away. The number of adherent leukocytes is quantified by measuring the fluorescence intensity in each well using a plate reader. The percentage of inhibition of adhesion is then calculated relative to the untreated control.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of Antiflammin 1 and this compound can be visualized through their signaling pathways.
References
- 1. Antiflammins. Bioactive peptides derived from uteroglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 'Antiflammins': two nonapeptide fragments of uteroglobin and lipocortin I have no phospholipase A2-inhibitory and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiflammins. Anti-inflammatory activity and effect on human phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiflammin-1 attenuates bleomycin-induced pulmonary fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiflammin-1 attenuates bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiflammin peptides in the regulation of inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Inflammatory Effects of Antiflammin-2 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory peptide Antiflammin-2 with other alternatives, focusing on its validated effects in primary cells. The information is intended to assist researchers in making informed decisions about the selection of anti-inflammatory agents for their studies.
Introduction to Antiflammin-2
Antiflammin-2 is a synthetic nonapeptide (His-Asp-Met-Asn-Lys-Val-Leu-Asp-Leu) derived from the region of highest homology between the anti-inflammatory proteins uteroglobin and lipocortin-1 (annexin A1). It has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. The primary mechanism of action of Antiflammin-2 involves its interaction with the formyl peptide receptor-like 1 (FPRL-1), also known as FPR2/ALX, a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.
Performance Comparison in Primary Cells
This section compares the anti-inflammatory effects of Antiflammin-2 with a well-characterized alternative, the Annexin A1 mimetic peptide Ac2-26, and the widely used corticosteroid, Dexamethasone. The data presented below is derived from studies on primary human and rodent cells.
Quantitative Data Summary
| Compound | Primary Cell Type | Assay | Key Parameter | Result | Citation |
| Antiflammin-2 | Human Neutrophils | Receptor Binding Assay (FPRL-1) | EC50 | ~1 µM | [1] |
| Antiflammin-2 | Human Neutrophils | Adhesion Molecule Expression (L-selectin, CD11/CD18) | IC50 | 4-20 µM | [2][3] |
| Antiflammin-2 | Murine Neutrophils and Mononuclear Cells | TPA-induced Ear Edema (in vivo) | Inhibition of Cell Influx | Dose-dependent reduction | [4] |
| Antiflammin-2 | Murine Neutrophils and Mononuclear Cells | TPA-induced Ear Edema (in vivo) | Inhibition of Leukotriene B4 (LTB4) Levels | Dose-dependent reduction | [4] |
| Ac2-26 | Human Neutrophils | Chemotaxis | EC50 | ~10 µM | [5] |
| Ac2-26 | Human Endothelial Cells (HMECs) | TNFα-induced Superoxide Production | Inhibition | Significant reduction at 0.5 µM | [6] |
| Ac2-26 | Diabetic Mouse Wound Macrophages | Cytokine Expression | Inhibition of TNF-α and IL-6 | Significant reduction | [7] |
| Ac2-26 | Diabetic Mouse Wound Macrophages | Cytokine Expression | Upregulation of IL-10 | Significant increase | [7] |
| Dexamethasone | Human Neutrophils | Adhesion to Endothelial Cells | Inhibition | Effective at 100 nM | [2] |
Signaling Pathways
The anti-inflammatory effects of Antiflammin-2 and its alternatives are mediated by distinct signaling pathways.
Antiflammin-2 Signaling Pathway
Antiflammin-2 exerts its anti-inflammatory effects primarily through the activation of the FPRL-1 receptor on leukocytes. This interaction is believed to initiate a signaling cascade that interferes with pro-inflammatory pathways.
Caption: Antiflammin-2 signaling via FPRL-1.
Ac2-26 Signaling Pathway
The Annexin A1 mimetic peptide Ac2-26 also signals through formyl peptide receptors, primarily FPR2/ALX, to mediate its anti-inflammatory and pro-resolving effects.
Caption: Ac2-26 anti-inflammatory signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Primary Macrophage Isolation and Culture for Cytokine Release Assay
This protocol describes the isolation of murine bone marrow-derived macrophages (BMDMs) and their use in a cytokine release assay.
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate-Buffered Saline (PBS)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20% L929 cell-conditioned medium (as a source of M-CSF)
-
Lipopolysaccharide (LPS)
-
Antiflammin-2, Ac2-26, or other test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a 25-gauge needle and a syringe filled with DMEM.
-
Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.
-
Centrifuge the cells at 300 x g for 7 minutes, discard the supernatant, and resuspend the cell pellet in supplemented DMEM.
-
Plate the cells in non-tissue culture treated 100 mm petri dishes at a density of 2 x 10^6 cells/dish in 10 ml of supplemented DMEM.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages. Add 5 ml of fresh supplemented DMEM on day 4.
-
On day 7, detach the adherent macrophages by incubation with cold PBS and gentle scraping.
-
Re-plate the BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
Pre-treat the cells with various concentrations of Antiflammin-2, Ac2-26, or vehicle control for 1 hour.
-
Stimulate the cells with 100 ng/ml LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Caption: Workflow for macrophage cytokine release assay.
Human Neutrophil Adhesion Assay
This protocol details a method to assess the effect of anti-inflammatory peptides on the adhesion of primary human neutrophils to activated endothelial cells.
Materials:
-
Freshly drawn human venous blood from healthy donors
-
Dextran T-500
-
Ficoll-Paque
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
EGM-2 Endothelial Cell Growth Medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Calcein-AM fluorescent dye
-
Antiflammin-2, Ac2-26, or other test compounds
Procedure:
-
Isolate neutrophils from whole blood using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Culture HUVECs to confluence in 96-well plates in EGM-2 medium.
-
Activate the confluent HUVEC monolayer by treating with 10 ng/ml TNF-α for 4 hours.
-
Label the isolated neutrophils by incubating them with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the labeled neutrophils to remove excess dye.
-
Pre-incubate the fluorescently labeled neutrophils with various concentrations of Antiflammin-2, Ac2-26, or vehicle control for 30 minutes.
-
Wash the activated HUVEC monolayer to remove TNF-α.
-
Add the pre-treated neutrophils to the HUVEC monolayer and incubate for 30 minutes at 37°C.
-
Gently wash the wells with PBS to remove non-adherent neutrophils.
-
Measure the fluorescence of the remaining adherent neutrophils using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of neutrophil adhesion relative to the vehicle-treated control.
Caption: Workflow for neutrophil adhesion assay.
Conclusion
Antiflammin-2 demonstrates significant anti-inflammatory effects in primary cells, primarily by targeting the FPRL-1 receptor and inhibiting leukocyte adhesion and migration. When compared to the Annexin A1 mimetic peptide Ac2-26, both peptides show efficacy in modulating inflammatory responses, often through shared receptor pathways. Dexamethasone, a potent corticosteroid, generally exhibits higher potency in inhibiting certain inflammatory mediators. The choice of agent will depend on the specific research question, the primary cell type being investigated, and the desired therapeutic window. The provided protocols and pathway diagrams offer a foundation for researchers to further explore the anti-inflammatory potential of Antiflammin-2 and its alternatives.
References
- 1. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of an anti-inflammatory peptide (antiflammin 2) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin Peptide Ac2-26 Suppresses TNFα-Induced Inflammatory Responses via Inhibition of Rac1-Dependent NADPH Oxidase in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin A1-derived peptide Ac2-26 facilitates wound healing in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antiflammin 2 and Urocortin in Inflammation
In the landscape of inflammatory response modulation, the synthetic peptide Antiflammin 2 and the family of neuropeptides known as urocortins present distinct mechanisms of action and therapeutic potential. This guide provides a comparative analysis of their performance based on available experimental data, offering insights for researchers and professionals in drug development.
At a Glance: Key Quantitative Data
The following tables summarize the quantitative findings on the anti-inflammatory effects of this compound and urocortins from various experimental models. It is important to note that these results are not from direct head-to-head studies but are compiled from individual research efforts.
Table 1: Anti-inflammatory Effects of this compound
| Experimental Model | Key Parameter Measured | Dosage/Concentration | Observed Effect | Citation |
| TPA-induced murine ear edema | Edema | Dose-dependent | Reduction in edema | [1] |
| TPA-induced murine ear edema | Plasma leakage | Dose-dependent | Reduction in plasma leakage | [1] |
| TPA-induced murine ear edema | Cell influx | Dose-dependent | Reduction in cell influx | [1] |
| TPA-induced murine ear edema | Leukotriene B4 (LTB4) levels | Dose-dependent | Reduction in LTB4 levels | [1] |
| Neutrophil adhesion to HCAEC | Neutrophil adhesion | Preincubation | Marked decrease in adhesion | [2] |
| PAF or IL-8 stimulated leukocytes | L-selectin and CD11/CD18 expression | 4-20 µmol/l (IC50) | Attenuation of changes in expression | [2] |
Table 2: Inflammatory Effects of Urocortins
| Urocortin | Experimental Model | Key Parameter Measured | Dosage/Concentration | Observed Effect | Citation |
| Urocortin (UCN) | LPS-induced cultured microglia | TNF-α production | Femtomolar concentrations | Inhibition of TNF-α production | [3] |
| Urocortin II (UcnII) | Human colonic epithelial cells | IL-8 expression | > 10⁻⁸ M | Increased IL-8 production | [4] |
| Urocortin II (UcnII) | Human trophoblast explants | IL-10 and TNF-α mRNA expression and secretion | Not specified | Increased expression and secretion | [5] |
| Urocortin 3 (Ucn3) | Human trophoblast explants | IL-10 mRNA expression and secretion | Not specified | Increased expression and secretion | [5] |
| Urocortin 3 (Ucn3) | LPS-induced human trophoblast explants | TNF-α expression and release | Not specified | Reversal of LPS-induced increase | [5] |
| Urocortin 1 (Ucn1) | TNBS-induced colitis in male CRF2Ht mice | Colonic TNF-α, IL-6, and IL-1β levels | Not specified | Decreased cytokine levels | [6] |
Delving into the Mechanisms: Signaling Pathways
The anti-inflammatory actions of this compound and the diverse immunomodulatory roles of urocortins are governed by distinct signaling pathways.
This compound Signaling Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of leukocyte trafficking and activation. It interacts with the Formyl Peptide Receptor-Like 1 (FPRL-1), which is involved in modulating the inflammatory cascade.[7] A key mechanism is the inhibition of phospholipase A2 (PLA2) activation, which in turn reduces the production of pro-inflammatory lipid mediators like leukotriene B4.[1][8]
Caption: this compound signaling pathway in inflammation.
Urocortin Signaling Pathway
The urocortins (Ucn1, Ucn2, and Ucn3) are members of the corticotropin-releasing factor (CRF) family and signal through two main G protein-coupled receptors: CRF receptor 1 (CRF1) and CRF receptor 2 (CRF2).[9] Their effect on inflammation is complex and can be either pro- or anti-inflammatory depending on the specific urocortin, the receptor it binds to, and the cellular context.[10] For instance, urocortin can inhibit LPS-induced TNF-α production in microglia via a PI3K/Akt pathway, while Urocortin II can stimulate pro-inflammatory chemokine expression in colonocytes through the NF-κB and MAP kinase pathways.[3][4]
Caption: Urocortin signaling pathways in inflammation.
Experimental Methodologies
The evaluation of this compound and urocortins has been conducted using a variety of in vivo and in vitro models.
Key Experimental Protocols for this compound
-
TPA-Induced Murine Ear Edema: This model is used to assess acute topical inflammation. 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to a mouse's ear to induce edema, plasma leakage, and cellular infiltration. This compound is applied topically before the TPA challenge. The extent of edema is measured by ear thickness or weight, plasma leakage by extravasation of a dye, and cell influx and LTB4 levels by histological analysis and biochemical assays of ear tissue homogenates, respectively.[1]
-
Neutrophil Adhesion Assay: Human coronary artery endothelial cells (HCAEC) are cultured to form a monolayer. Neutrophils are isolated from human blood and pre-incubated with this compound. The endothelial cells are activated with an inflammatory stimulus like lipopolysaccharide (LPS). The labeled neutrophils are then added to the endothelial cell monolayer, and after an incubation period, non-adherent cells are washed away. The number of adherent neutrophils is quantified, typically by microscopy or a fluorescence-based assay.[2]
-
Flow Cytometry for Adhesion Molecule Expression: Human leukocytes are treated with this compound before being stimulated with platelet-activating factor (PAF) or interleukin-8 (IL-8). The expression of cell surface adhesion molecules, such as L-selectin and CD11/CD18, is then measured using fluorescently labeled antibodies and flow cytometry.[2]
Key Experimental Protocols for Urocortins
-
LPS-Stimulated Microglia Culture: Primary microglia are cultured and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Urocortin is added to the culture medium at various concentrations. The production of the pro-inflammatory cytokine TNF-α in the culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).[3]
-
Human Colonic Epithelial Cell Culture: Human colonic epithelial cells (e.g., NCM460) are cultured and stimulated with Urocortin II. The expression of the chemokine IL-8 is measured at both the mRNA level (using RT-PCR) and the protein level (using ELISA). To investigate the signaling pathways, the activation of NF-κB and MAP kinases is assessed by measuring the degradation of IκBα and the phosphorylation of ERK 1/2, respectively, typically through Western blotting.[4][11]
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This is a widely used animal model for inflammatory bowel disease. Colitis is induced in mice by intrarectal administration of TNBS. Urocortin 1 is then administered to the animals. The severity of colitis is assessed by monitoring body weight, colon length, and histological scoring of colon tissue. The levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon are quantified using methods like ELISA or RT-PCR.[6]
Comparative Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the anti-inflammatory activity of novel compounds like this compound and urocortins.
Caption: A generalized workflow for comparing anti-inflammatory agents.
Conclusion
This compound and the urocortin family of peptides represent two different approaches to modulating the inflammatory response. This compound appears to have a more direct anti-inflammatory role by targeting leukocyte migration and the production of lipid mediators. In contrast, the urocortins exhibit a more complex, context-dependent immunomodulatory function, with the potential for both pro- and anti-inflammatory effects mediated through the CRF receptor system. Further direct comparative studies would be invaluable in elucidating the relative therapeutic potential of these compounds in specific inflammatory conditions.
References
- 1. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urocortin modulates inflammatory response and neurotoxicity induced by microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urocortin II mediates pro‐inflammatory effects in human colonocytes via corticotropin‐releasing hormone receptor 2α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of urocortin 2 and urocortin 3 on IL-10 and TNF-α expression and secretion from human trophoblast explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex- and corticotropin-releasing factor receptor 2- dependent actions of urocortin 1 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiflammin-2 Activates the Human Formyl-Peptide Receptor Like 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urocortin 3 expression at baseline and during inflammation in the colon: Corticotropin releasing factor receptors cross-talk - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Urocortin II mediates pro-inflamm... preview & related info | Mendeley [mendeley.com]
Safety Operating Guide
Navigating the Disposal of Antiflammin 2: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Antiflammin 2 with appropriate safety measures. As with many peptide compounds, this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Safety goggles
-
Chemical-resistant gloves
-
A lab coat
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of peptide-based compounds like this compound is through a licensed hazardous waste disposal service.[2][3] On-site neutralization or deactivation is not recommended for standard laboratory settings.[2][3]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, weighing paper).[1][3]
-
The container must be labeled as "Hazardous Waste" and include the full chemical name, "this compound."[1]
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified to avoid unintended reactions.[1]
-
-
Container Management:
-
Waste Accumulation and Storage:
-
Consult with Environmental Health and Safety (EHS):
-
Due to the absence of specific disposal data for this compound, it is imperative to consult with your institution's Environmental Health and Safety (EHS) office.[2]
-
The EHS office can provide guidance based on the known properties of similar peptide compounds and your facility's specific waste management protocols and disposal contracts.[2]
-
-
Arranging for Professional Disposal:
-
Contact your institution's designated hazardous waste management service to arrange for the pickup and disposal of the this compound waste.
-
Ensure all required documentation is completed accurately and accompanies the waste container.
-
Quantitative Data Summary
Specific quantitative data regarding disposal parameters for this compound, such as deactivation concentrations or regulatory disposal limits, are not publicly available. The recommended course of action is to manage it as a potent, biologically active peptide and to adhere to the principle of containment and professional disposal.
Experimental Protocols
There are no publicly available or recommended experimental protocols for the on-site neutralization or deactivation of this compound in a standard laboratory setting. The established and recommended protocol is the safe collection, labeling, and transfer of the waste to a certified hazardous waste management facility for incineration under controlled conditions.[2]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Antiflammin 2
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Antiflammin 2. The information is targeted towards researchers, scientists, and drug development professionals to ensure safe laboratory practices and maintain the integrity of the compound.
This compound is a synthetic nonapeptide with anti-inflammatory properties, primarily used for research purposes.[1][2][3][4][5] As specific safety data sheets (SDS) for this compound are not always readily available, this guide is based on established protocols for handling similar synthetic peptides.[6][7]
Personal Protective Equipment (PPE) and Safety Precautions
To minimize exposure and ensure personal safety, the following personal protective equipment is essential when handling this compound.
| Activity | Required PPE |
| Routine Handling & Preparation | - Safety glasses with side shields or splash goggles[7] - Chemical-resistant gloves (e.g., nitrile)[8][9] - Laboratory coat[8][9][10] |
| Handling of Lyophilized Powder | - All routine PPE - Dust respirator or a properly fitted N95 mask to prevent inhalation[7] |
| Large Spills | - Full protective suit[7][11] - Splash goggles[7][11] - Dust respirator[7][11] - Chemical-resistant gloves and boots[7][11] |
| Compound Storage | - Standard laboratory attire |
General Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a fume hood when working with the lyophilized powder.[7][9]
-
Avoid direct contact with skin, eyes, and clothing.[10][12][13]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.[7]
Experimental Protocol: Reconstitution of Lyophilized this compound
This protocol details the step-by-step procedure for reconstituting lyophilized this compound powder for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water or an appropriate buffer solution[10]
-
Calibrated micropipettes and sterile tips
-
Vortex mixer (optional)
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents condensation from forming on the powder, which can affect its stability.[14]
-
Solvent Addition: Carefully uncap the vial. Using a calibrated micropipette, add the calculated volume of sterile water or buffer to the vial to achieve the desired concentration.
-
Dissolution: Gently swirl the vial or use a vortex mixer on a low setting to dissolve the peptide completely.[8] Avoid vigorous shaking, as this can cause the peptide to denature.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide solution into smaller, single-use volumes in sterile microcentrifuge tubes.[8][15]
-
Labeling: Clearly label each aliquot with the peptide name, concentration, and the date of reconstitution.[8][10]
-
Storage: For short-term use (up to a few weeks), store the aliquots at 2-8°C. For long-term storage, freeze the aliquots at -20°C or lower.[8][14][15]
Operational Plans: Handling, Storage, and Disposal
Handling:
-
When weighing the lyophilized powder, do so in a designated area with minimal air currents, or within a fume hood, to prevent inhalation.[9]
-
Use appropriate tools, such as spatulas and weighing paper, and clean them thoroughly after use.
Storage:
-
Lyophilized Powder: Store vials in a cool, dry, and dark place, typically at -20°C for long-term stability.[8][10][15]
-
Reconstituted Solution: As mentioned, store aliquots at 2-8°C for short-term use or frozen at -20°C for longer periods.[8][14] Avoid repeated freeze-thaw cycles.[8][15]
Spill Response:
-
Evacuate and restrict access to the spill area.[9]
-
Wearing appropriate PPE, cover the spill with an absorbent material like sand or vermiculite.[12]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for disposal.[12][13]
-
Clean the spill area thoroughly with an appropriate disinfectant or cleaning solution.[12]
Disposal:
-
All waste materials, including empty containers, contaminated PPE, and unused peptide solutions, must be disposed of in accordance with local, state, and federal regulations for chemical waste.[6][9][10]
-
Collect all peptide waste in designated, clearly labeled containers.[9]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12] Remove contaminated clothing. Seek medical attention if irritation develops.[9]
-
Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][12] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they experience difficulty breathing, seek medical attention.[12][13]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[12][13]
Workflow for Handling this compound
References
- 1. Degradation of this compound under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptides, antiflammins, regulate the expression of adhesion molecules on human leukocytes and prevent neutrophil adhesion to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of an anti-inflammatory peptide (this compound) on cell influx, eicosanoid biosynthesis and oedema formation by arachidonic acid and tetradecanoyl phorbol dermal application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo effects of the anti-inflammatory peptides, antiflammins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiflammins. Bioactive peptides derived from uteroglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. realpeptides.co [realpeptides.co]
- 9. biovera.com.au [biovera.com.au]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 13. peptide.co.jp [peptide.co.jp]
- 14. bachem.com [bachem.com]
- 15. genscript.com [genscript.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
